Bcx 1470
描述
Structure
3D Structure
属性
IUPAC Name |
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQTQBPQCRNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431348 | |
| Record name | BCX 1470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217099-43-9 | |
| Record name | BCX 1470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BCX-1470: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of the Classical and Alternative Complement Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX-1470 is a synthetic small molecule serine protease inhibitor that demonstrates potent, dual inhibition of the classical and alternative pathways of the complement system. By targeting C1s and Factor D, key enzymes in these respective pathways, BCX-1470 effectively blocks complement activation, a critical component of the innate immune response that, when dysregulated, contributes to the pathophysiology of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of BCX-1470, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The complement system is a crucial part of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three main pathways: the classical, alternative, and lectin pathways. While essential for immunity, inappropriate or excessive activation of the complement cascade can lead to tissue damage and contribute to a wide range of inflammatory and autoimmune disorders.
BCX-1470 has emerged as a significant investigational compound due to its unique ability to inhibit both the classical and alternative pathways. This dual-action mechanism offers a broader therapeutic potential compared to agents that target a single pathway. This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the molecular mechanism, inhibitory activity, and preclinical efficacy of BCX-1470.
Mechanism of Action: Dual Inhibition of Serine Proteases
BCX-1470 functions as a competitive inhibitor of two key serine proteases in the complement cascade:
-
C1s: A critical enzyme in the classical pathway , C1s is a component of the C1 complex. Upon activation, C1s cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central amplification step in the complement cascade.
-
Factor D: The rate-limiting enzyme of the alternative pathway , Factor D cleaves Factor B when it is bound to C3b, forming the alternative pathway C3 convertase (C3bBb).
By inhibiting both C1s and Factor D, BCX-1470 effectively halts the amplification of the complement cascade at its early stages in both the classical and alternative pathways, thereby preventing the downstream generation of inflammatory mediators and the formation of the membrane attack complex (MAC).
Signaling Pathway
Caption: Mechanism of BCX-1470 dual inhibition.
Quantitative Data
The inhibitory activity of BCX-1470 has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of BCX-1470
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| C1s | Esterolytic Activity | 1.6 | [1] |
| Factor D | Esterolytic Activity | 96 | [1] |
| Trypsin | Esterolytic Activity | 326 | [1] |
Table 2: Inhibition of Complement-Mediated Hemolysis by BCX-1470
| Pathway | Assay Type | IC50 (nM) | Reference |
| Classical Pathway | Hemolysis of Antibody-Sensitized Sheep Erythrocytes | 46 | [1] |
| Alternative Pathway | Hemolysis of Rabbit Erythrocytes | 330 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Szalai et al. (2000)[1].
Serine Protease Inhibition Assay (Esterolytic Activity)
This assay determines the concentration of BCX-1470 required to inhibit 50% of the enzymatic activity of C1s, Factor D, and Trypsin.
Workflow:
Caption: Workflow for serine protease inhibition assay.
Methodology:
-
Reagents:
-
Purified human C1s, Factor D, or bovine trypsin.
-
BCX-1470 dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Chromogenic substrate specific for each enzyme (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s).
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
Procedure:
-
In a 96-well microtiter plate, add a fixed concentration of the target enzyme to each well.
-
Add varying concentrations of BCX-1470 to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of BCX-1470 relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the BCX-1470 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Complement-Mediated Hemolysis Assays
These assays measure the ability of BCX-1470 to inhibit the lytic function of the classical and alternative complement pathways.
4.2.1. Classical Pathway Hemolysis Assay
Methodology:
-
Reagents:
-
Sheep red blood cells (SRBCs) sensitized with a sub-agglutinating concentration of rabbit anti-SRBC IgM antibody (hemolysin).
-
Normal human serum (as a source of complement).
-
BCX-1470 serially diluted in buffer.
-
Gelatin veronal buffer with calcium and magnesium (GVB++).
-
-
Procedure:
-
In a 96-well plate, mix normal human serum with serial dilutions of BCX-1470 and incubate.
-
Add the antibody-sensitized SRBCs to the serum-inhibitor mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
-
Data Analysis:
-
A 100% lysis control (cells in water) and a 0% lysis control (cells in buffer) are included.
-
Calculate the percent hemolysis for each BCX-1470 concentration.
-
Determine the IC50 value as described for the enzyme inhibition assay.
-
4.2.2. Alternative Pathway Hemolysis Assay
Methodology:
-
Reagents:
-
Rabbit red blood cells (RbRBCs), which are potent activators of the alternative pathway.
-
Normal human serum.
-
BCX-1470 serially diluted in buffer.
-
Gelatin veronal buffer with magnesium and EGTA (Mg-EGTA-GVB) to chelate calcium and block the classical pathway.
-
-
Procedure:
-
The procedure is similar to the classical pathway assay, with the substitution of RbRBCs for sensitized SRBCs and the use of Mg-EGTA-GVB buffer.
-
-
Data Analysis:
-
Data analysis is performed as described for the classical pathway hemolysis assay.
-
In Vivo Model: Rat Reverse Passive Arthus (RPA) Reaction
This in vivo model of immune complex-mediated inflammation is used to assess the anti-inflammatory efficacy of BCX-1470.
Workflow:
Caption: Workflow for the rat reverse passive Arthus reaction.
Methodology:
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Reagents:
-
Antigen (e.g., bovine serum albumin - BSA).
-
Antibody (e.g., rabbit anti-BSA IgG).
-
BCX-1470 formulated for intravenous administration.
-
Evans blue dye (to quantify plasma extravasation).
-
-
Procedure:
-
Administer BCX-1470 or vehicle control intravenously to the rats.
-
After a predetermined time, inject BSA intravenously.
-
Immediately following the BSA injection, inject anti-BSA intradermally into multiple sites on the shaved dorsal skin.
-
To quantify the inflammatory edema, Evans blue dye can be co-injected with the BSA.
-
At the end of the experiment (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
-
The amount of edema can be quantified by measuring the diameter of the lesion or by extracting and quantifying the extravasated Evans blue dye from the skin tissue.
-
-
Data Analysis:
-
Compare the extent of edema in the BCX-1470-treated group to the vehicle-treated group.
-
Calculate the percent inhibition of the inflammatory response.
-
Conclusion
BCX-1470 is a potent dual inhibitor of the classical and alternative complement pathways, acting on the key serine proteases C1s and Factor D. Its ability to effectively block complement-mediated hemolysis in vitro and reduce inflammation in a preclinical in vivo model highlights its potential as a therapeutic agent for a variety of complement-mediated diseases. The data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working with this promising compound.
References
The Role of Complement Inhibition in Therapeutics: A Technical Guide on Bcx 1470 and the Evolution to C5-Targeted Aptamers
This technical guide provides an in-depth analysis of complement inhibition, focusing on the historical compound Bcx 1470 and the clinically significant C5 inhibitor, avacincaptad pegol (formerly known as ARC1905). While the query specified this compound, it is crucial to note that the prominent role in recent therapeutic development, particularly for Geographic Atrophy (GA), belongs to avacincaptad pegol. This document will first clarify the distinct mechanisms of these two inhibitors and then provide a comprehensive overview of the mechanism, quantitative data, and experimental evaluation of the C5-targeted approach.
Introduction: Distinguishing this compound from Avacincaptad Pegol
Initial research into complement inhibitors involved small molecules like This compound , a synthetic serine protease inhibitor. Its mechanism involves blocking key enzymes in the early stages of the classical and alternative complement pathways.[1][2][3][4][5] In contrast, avacincaptad pegol (IZERVAY®) represents a more recent and targeted approach. It is a PEGylated RNA aptamer specifically designed to inhibit complement component C5, a crucial protein at the convergence point of all three complement pathways.[6][7][8] This inhibition of the terminal complement pathway has proven effective in slowing the progression of GA secondary to age-related macular degeneration (AMD).[7][9]
Mechanism of Action: Targeting the Complement Cascade
The complement system is a critical component of innate immunity that, when overactivated, contributes to the pathology of various inflammatory diseases. All three activation pathways—classical, lectin, and alternative—converge to cleave C3 and subsequently C5.
-
This compound : Acts upstream by inhibiting C1s (a protease in the classical pathway) and Factor D (a protease in the alternative pathway).
-
Avacincaptad Pegol : Binds directly to C5, preventing its cleavage by C5 convertase. This blockade stops the formation of the pro-inflammatory anaphylatoxin C5a and the C5b fragment, which is the first step in assembling the lytic Membrane Attack Complex (MAC: C5b-9).[6][7][9] By inhibiting C5, avacincaptad pegol effectively halts the terminal complement pathway regardless of the initiating stimulus.[9] Structural modeling and assays have shown the aptamer targets two domains on C5 (MG7 and C345C), sterically hindering the binding of C5 convertase.[10]
In the context of Geographic Atrophy, the overactivation of the complement system is believed to cause chronic inflammation and the destruction of retinal pigment epithelium (RPE) cells and photoreceptors. By inhibiting C5, avacincaptad pegol reduces the production of C5a and the formation of the MAC, thereby protecting retinal cells from inflammatory damage and lysis.
Quantitative Data Summary
The inhibitory activity and clinical efficacy of these compounds have been quantified through various assays and clinical trials.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Pathway | Reference |
|---|---|---|---|
| C1s (esterolytic activity) | 1.6 nM | Classical | [1][2][3][4][5] |
| Factor D (esterolytic activity) | 96 nM | Alternative | [1][2][3][4][5] |
| Classical Pathway Hemolysis | 46 nM | Classical | [3] |
| Alternative Pathway Hemolysis | 330 nM | Alternative |[3] |
Table 2: Clinical Efficacy of Avacincaptad Pegol (2 mg) in Geographic Atrophy
| Efficacy Endpoint (vs. Sham Control) | Result | Trial(s) | Reference |
|---|---|---|---|
| GA Growth Rate Reduction | |||
| Mean reduction at 12 months | ~27.4% | GATHER1 | [9] |
| Mean reduction at 12 months | 18% | GATHER2 | [11] |
| Mean reduction (pooled) at 18 months | 0.736 mm² | GATHER1 & 2 | [12] |
| Vision Loss Reduction | |||
| Risk reduction of persistent vision loss (≥15 letters) at 12 months | 56% | GATHER1 & 2 (pooled) | [6][11][13] |
| Proportion of eyes with ≥15 letter loss at 12 months | 4.0% (ACP) vs. 7.6% (Sham) | GATHER1 & 2 (pooled) |[6][14] |
Key Experimental Protocols
The evaluation of complement inhibitors relies on a set of standardized functional assays. The hemolysis assay is a cornerstone for measuring the activity of the complete classical (CH50) and alternative (AH50) pathways.
Protocol: Classical Pathway Hemolysis Inhibition Assay (CH50)
This protocol provides a generalized methodology for assessing the ability of an inhibitor to block the classical complement pathway-mediated lysis of sensitized red blood cells (RBCs).
Objective: To determine the concentration of an inhibitor (e.g., this compound, Avacincaptad Pegol) required to inhibit 50% of the hemolytic activity (IC50) of a standard serum sample.
Materials:
-
Test Inhibitor: Serial dilutions of the compound.
-
Serum: Normal Human Serum (NHS) as a source of complement.
-
Target Cells: Sheep red blood cells (SRBCs).
-
Sensitizing Agent: Rabbit anti-sheep RBC antibody (hemolysin).
-
Buffer: Gelatin Veronal Buffer with calcium and magnesium (GVB++).
-
Controls: Positive control (serum, no inhibitor), Negative control (buffer, no serum).
-
Equipment: Spectrophotometer (414 nm or 541 nm), 96-well plates, centrifuge, 37°C incubator.
Methodology:
-
Preparation of Sensitized Erythrocytes (EA):
-
Wash sheep RBCs three times with buffer to remove debris.
-
Incubate the washed RBCs with a sub-agglutinating dilution of hemolysin for 20 minutes at 37°C.
-
Wash the now-sensitized cells (EA) to remove unbound antibody and resuspend to a standardized concentration (e.g., 1x10⁸ cells/mL).[15]
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of diluted Normal Human Serum to each well (except negative controls).
-
Add serial dilutions of the test inhibitor to the wells. Allow a pre-incubation period (e.g., 15-30 minutes at room temperature) for the inhibitor to bind to its target.[16][17]
-
Initiate the reaction by adding a fixed volume of the prepared sensitized erythrocytes (EA) to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.[18]
-
-
Quantification of Hemolysis:
-
Data Analysis:
-
The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with distilled water).[18]
-
Plot the percentage of lysis inhibition against the inhibitor concentration.
-
The IC50 is determined as the concentration of the inhibitor that causes a 50% reduction in hemolysis compared to the positive control (serum without inhibitor).
-
Other Key Assays:
-
sC5b-9 and C5a ELISAs: These are sandwich-type immunoassays used to quantify the specific products of terminal pathway activation. They are crucial for confirming the mechanism of C5 inhibitors by showing a reduction in these downstream products following complement activation in vitro.[20]
-
C5 Functional Assay: To specifically measure C5 activity, a modified hemolysis assay can be used. This assay utilizes commercially available C5-deficient serum, with the patient or test serum added as the sole source of C5. Lysis in this system is directly proportional to the functional C5 in the sample.[21][22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]
- 5. This compound Methanesulfonate (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. C5 inhibitor avacincaptad pegol treatment for geographic atrophy: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. retinacolorado.com [retinacolorado.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Visual Outcomes in the GATHER Trials | New Retinal Physician [newretinalphysician.com]
- 14. Vision Loss Reduction with Avacincaptad Pegol for Geographic Atrophy: A 12-Month Post Hoc Analysis of the GATHER1 and GATHER2 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 17. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hemolysis Assay [protocols.io]
- 19. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 20. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C5 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 22. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Factor D and C1s Inhibitory Activity of Bcx 1470
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcx 1470 is a potent small molecule serine protease inhibitor that demonstrates significant inhibitory activity against key enzymes of the complement system, namely Factor D of the alternative pathway and C1s of the classical pathway. This dual inhibition profile makes this compound a compelling subject of study for therapeutic interventions in complement-mediated diseases. This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including quantitative data on its potency, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action within the complement cascade.
Introduction to this compound and the Complement System
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process. It comprises a cascade of proteins that, upon activation, lead to opsonization, cell lysis, and the production of inflammatory mediators. The system is activated through three main pathways: the classical, alternative, and lectin pathways. Dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1]
This compound has emerged as a significant inhibitor of the complement cascade. As a serine protease inhibitor, it targets Factor D and C1s, enzymes crucial for the propagation of the alternative and classical pathways, respectively.[2][3] This document delves into the technical details of its inhibitory functions.
Quantitative Inhibitory Activity of this compound
The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data presented below summarizes the inhibitory activity of this compound against its primary targets and other related proteases, as well as its functional impact on complement-mediated hemolysis.
| Target Enzyme/Process | IC50 Value | Reference(s) |
| Factor D (Esterolytic Activity) | 96 nM | [2][3][4][5][6][7] |
| C1s (Esterolytic Activity) | 1.6 nM | [2][3][4][5][6][7] |
| Trypsin | 326 nM | [3][4][6] |
| Classical Pathway-Mediated Hemolysis | 46 nM | [2] |
| Alternative Pathway-Mediated Hemolysis | 330 nM | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of the serine proteases Factor D and C1s. By binding to the active site of these enzymes, it prevents the cleavage of their respective substrates, thereby halting the amplification of the complement cascade.
Inhibition of the Alternative Pathway
Factor D is the rate-limiting enzyme in the alternative pathway. It cleaves Factor B when the latter is bound to C3b, forming the C3 convertase (C3bBb). By inhibiting Factor D, this compound directly prevents the formation of this C3 convertase, thus blocking the amplification loop of the alternative pathway.
Inhibition of the Classical Pathway
C1s is a key protease in the classical pathway. Upon activation of the C1 complex, C1s cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a). This compound's potent inhibition of C1s prevents the generation of this C3 convertase, effectively shutting down the classical pathway activation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Esterolytic Activity Assay for Factor D and C1s Inhibition
This protocol outlines a general procedure for determining the IC50 values of this compound against Factor D and C1s using a chromogenic substrate.
Materials:
-
Purified human Factor D and C1s enzymes
-
This compound stock solution (in DMSO)
-
Chromogenic substrate specific for each enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted this compound solutions to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of either Factor D or C1s enzyme to each well (except the no-enzyme control) and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at a wavelength appropriate for the chromophore (e.g., 405 nm for pNA) using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Complement-Mediated Hemolysis Assay
This protocol describes a method to assess the functional inhibition of the classical and alternative complement pathways by this compound.
Materials:
-
Sheep red blood cells (for classical pathway) or rabbit red blood cells (for alternative pathway)
-
Sensitizing antibody (hemolysin) for classical pathway assay
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer (GVB) with appropriate cations (Ca2+ and Mg2+ for classical; Mg2+ and EGTA for alternative)
-
This compound stock solution
-
96-well V-bottom microplate
-
Spectrophotometer
Procedure:
-
Wash the red blood cells with the appropriate GVB buffer until the supernatant is clear.
-
For the classical pathway assay, sensitize the sheep red blood cells by incubating them with a sub-agglutinating dilution of hemolysin.
-
Prepare serial dilutions of this compound in the appropriate GVB buffer.
-
In a 96-well plate, mix the diluted this compound with a dilution of normal human serum.
-
Add the prepared red blood cells to each well.
-
Include a positive control (serum without inhibitor, leading to 100% lysis) and a negative control (buffer only, no lysis).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the logarithm of the this compound concentration.
Reverse Passive Arthus (RPA) Reaction in Rats
This in vivo assay evaluates the anti-inflammatory effect of this compound in a model of immune complex-mediated inflammation.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Antigen (e.g., bovine serum albumin - BSA)
-
Antibody against the antigen (e.g., rabbit anti-BSA IgG)
-
This compound formulation for administration (e.g., oral or intravenous)
-
Evans blue dye (for visualization of plasma extravasation)
-
Calipers or other device for measuring edema
Procedure:
-
Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage) at a predetermined time before the induction of the RPA reaction.
-
Anesthetize the rats.
-
Inject the antigen (e.g., BSA) intravenously.
-
Immediately after the intravenous injection, inject the antibody (e.g., anti-BSA IgG) intradermally into a shaved area on the back of the rats. A saline injection can be used as a negative control at a separate site.
-
To quantify vascular permeability, Evans blue dye can be co-injected with the antigen.
-
At a specific time point after the intradermal injection (e.g., 4 hours), euthanize the animals.
-
Measure the diameter and thickness of the edematous lesion at the injection site using calipers.
-
If Evans blue dye was used, the dye can be extracted from the skin tissue and quantified spectrophotometrically to assess plasma extravasation.
-
Compare the extent of edema and/or dye extravasation between the this compound-treated and vehicle-treated groups to determine the inhibitory effect.
Conclusion
This compound is a potent dual inhibitor of Factor D and C1s, key serine proteases of the alternative and classical complement pathways. Its low nanomolar IC50 values and demonstrated efficacy in functional assays, such as hemolysis and in vivo models of inflammation, highlight its potential as a therapeutic agent for complement-mediated diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel complement inhibitors. Further research into its molecular interactions and in vivo efficacy will be crucial for its development as a clinical candidate.
References
- 1. Complement-targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Bcx 1470: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcx 1470 is a potent, synthetic, small-molecule serine protease inhibitor with significant inhibitory activity against key enzymes of the complement system, specifically Factor D of the alternative pathway and C1s of the classical pathway. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for assays relevant to its biological activity and a summary of its effects in a preclinical model of inflammation are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, complement biology, and drug development.
Chemical Structure and Physicochemical Properties
This compound, and its commonly used methanesulfonate salt, possesses a distinct chemical structure that contributes to its inhibitory activity. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-((6-amidinonaphthalen-2-yl)oxycarbonyl)thiophene methanesulfonate | |
| CAS Number | 217099-43-9 (this compound), 217099-44-0 (this compound methanesulfonate) | [1] |
| Molecular Formula | C₁₄H₁₀N₂O₂S₂ (this compound), C₁₅H₁₄N₂O₅S₃ (this compound methanesulfonate) | |
| Molecular Weight | 302.37 g/mol (this compound), 398.48 g/mol (this compound methanesulfonate) | [2] |
| Appearance | White to off-white solid (methanesulfonate salt) | [2] |
| Solubility | DMSO: ≥ 33.33 mg/mL (83.64 mM) (methanesulfonate salt) | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of serine proteases, with high affinity for Factor D and C1s.[3] By binding to the active site of these enzymes, it blocks their ability to cleave their respective substrates, thereby inhibiting the propagation of the complement cascade.
Inhibition of the Complement System
The complement system is a critical component of the innate immune system. This compound targets two key activation pathways:
-
Alternative Pathway: this compound inhibits Factor D, a serine protease that is essential for the activation of the alternative pathway.
-
Classical Pathway: this compound inhibits C1s, a serine protease that is a key component of the C1 complex, the initiating complex of the classical pathway.
The inhibitory concentrations for these enzymes are detailed in the table below.
| Target | IC₅₀ Value | Reference |
| Factor D | 96 nM | [3] |
| C1s | 1.6 nM | [3] |
| Trypsin | 326 nM |
The following diagram illustrates the points of inhibition of this compound in the classical and alternative complement pathways.
Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
C1s Esterolytic Activity Assay (Representative Protocol)
This protocol describes a general method for measuring the esterolytic activity of C1s using a chromogenic substrate.
Materials:
-
Purified human C1s
-
Chromogenic substrate (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of C1s to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alternative Pathway Hemolytic Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the alternative complement pathway-mediated lysis of rabbit red blood cells.
Materials:
-
Normal human serum (as a source of complement)
-
Rabbit red blood cells (rRBCs)
-
Gelatin veronal buffer with Mg²⁺ and EGTA (GVB/Mg-EGTA)
-
This compound stock solution (in DMSO)
-
96-well V-bottom microplate
-
Spectrophotometer
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a 96-well plate, mix the diluted this compound with an appropriate dilution of normal human serum.
-
Add the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Pellet the remaining intact rRBCs by centrifugation.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (water-lysed rRBCs).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Reverse Passive Arthus Reaction in Rats
This in vivo model is used to assess the anti-inflammatory properties of compounds by inducing an immune complex-mediated inflammatory reaction in the skin.[3]
Materials:
-
Sprague-Dawley rats
-
Bovine serum albumin (BSA)
-
Rabbit anti-BSA IgG
-
Evans blue dye
-
This compound
-
Saline
Procedure:
-
Administer this compound or vehicle control to rats via an appropriate route (e.g., intravenously or orally).
-
After a specified pre-treatment time, intravenously inject the rats with BSA dissolved in a solution of Evans blue dye.
-
Immediately following the BSA injection, intradermally inject rabbit anti-BSA IgG at multiple sites on the shaved dorsal skin of the rats.
-
After a defined period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
-
Measure the diameter of the blue spots on the underside of the skin to quantify the extent of plasma extravasation (edema).
-
The skin samples can be further processed to extract the Evans blue dye for quantitative analysis or for histological examination of inflammatory cell infiltration.
The following diagram outlines the workflow for the Reverse Passive Arthus Reaction experiment.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIMULTANEOUS PASSIVE CUTANEOUS ANAPHYLAXIS AND ARTHUS REACTIONS IN MOUSE, RAT AND GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]
Bcx 1470: A Technical Guide to its Function as a Complement Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcx 1470 is a synthetic, small molecule serine protease inhibitor with potent activity against key enzymes of the complement system. By targeting Factor D of the alternative pathway and C1s of the classical pathway, this compound effectively blocks complement activation, a critical component of the innate immune response. This dual-inhibitory action underscores its potential as a therapeutic agent in complement-mediated inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the immunological function of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.
Introduction to the Complement System and the Role of this compound
The complement system is a cornerstone of innate immunity, comprising a network of plasma proteins that act in a cascade to eliminate pathogens, trigger inflammation, and modulate adaptive immune responses. Activation of the complement system can occur through three primary pathways: the classical, alternative, and lectin pathways. While essential for host defense, dysregulation of the complement system can lead to tissue damage and contribute to the pathogenesis of numerous inflammatory and autoimmune disorders.
This compound is a serine protease inhibitor that has been identified as a potent inhibitor of the complement system.[1][2][3][4][5] Its mechanism of action involves the direct inhibition of two key serine proteases:
-
Factor D: A critical enzyme in the alternative pathway, responsible for cleaving Factor B, which leads to the formation of the alternative pathway C3 convertase (C3bBb).
-
C1s: A key component of the C1 complex in the classical pathway, which, upon activation, cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a).
By inhibiting both Factor D and C1s, this compound effectively attenuates the amplification loop of the alternative pathway and the initiation of the classical pathway, thereby preventing the downstream consequences of complement activation, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against its primary targets and in functional assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Serine Proteases
| Target Enzyme | IC50 Value (nM) | Fold Better Than Trypsin | Reference(s) |
| Factor D | 96 | 3.4 | [1][2][3][4][5] |
| C1s | 1.6 | 200 | [1][2][3][4][5] |
| Trypsin | 326 | N/A | [4][5] |
Table 2: Functional Inhibitory Activity of this compound in Hemolysis Assays
| Pathway | IC50 Value (nM) | Reference(s) |
| Classical Pathway-mediated Hemolysis | 46 | [3] |
| Alternative Pathway-mediated Hemolysis | 330 | [3] |
Mechanism of Action: Signaling Pathways
The inhibitory action of this compound on the classical and alternative complement pathways is depicted in the following signaling pathway diagrams.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not extensively available in the public domain. However, based on standard immunological and biochemical assays, the following methodologies are likely employed to characterize its activity.
Esterolytic Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of its target proteases using a chromogenic or fluorogenic substrate.
-
Principle: The serine protease (Factor D or C1s) cleaves a synthetic substrate, releasing a chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage.
-
General Protocol:
-
Purified, active Factor D or C1s is incubated with varying concentrations of this compound in a suitable buffer.
-
A chromogenic or fluorogenic substrate specific for the enzyme is added to initiate the reaction.
-
The change in absorbance or fluorescence is monitored over time.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Hemolytic Assay
This functional assay assesses the ability of this compound to inhibit complement-mediated lysis of red blood cells.
-
Principle: Red blood cells (e.g., sheep or rabbit erythrocytes) are sensitized with antibodies to activate the classical pathway or used unsensitized in a buffer that promotes alternative pathway activation. In the presence of a complement source (e.g., normal human serum), the complement cascade is activated, leading to cell lysis and the release of hemoglobin. The amount of hemoglobin released is proportional to the degree of complement activation.
-
General Protocol:
-
Classical Pathway: Antibody-sensitized red blood cells are incubated with normal human serum (as a source of complement) and varying concentrations of this compound.
-
Alternative Pathway: Unsensitized rabbit red blood cells are incubated in a low-ionic-strength buffer containing Mg-EGTA with normal human serum and varying concentrations of this compound.
-
The reaction is incubated at 37°C to allow for complement activation and cell lysis.
-
The reaction is stopped, and intact cells are pelleted by centrifugation.
-
The amount of hemoglobin in the supernatant is measured by absorbance at 412 nm.
-
IC50 values are determined by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Reverse Passive Arthus (RPA) Reaction
This in vivo model is used to evaluate the anti-inflammatory activity of complement inhibitors.
-
Principle: The RPA reaction is an immune complex-mediated inflammatory response in the skin that is dependent on complement activation. An antibody is injected intradermally, followed by an intravenous injection of the corresponding antigen. This leads to the formation of immune complexes in the dermal blood vessels, complement activation, neutrophil infiltration, and increased vascular permeability, resulting in localized edema and hemorrhage.
-
General Protocol:
-
Rats are administered this compound or a vehicle control.
-
An antibody (e.g., anti-BSA) is injected intradermally at specific sites.
-
The corresponding antigen (e.g., BSA) is injected intravenously.
-
After a defined period, the inflammatory response is quantified by measuring the amount of edema (e.g., by measuring the extravasation of a dye like Evans blue) or by histological analysis of the tissue.
-
The efficacy of this compound is determined by its ability to reduce the inflammatory response compared to the vehicle control.
-
Clinical Development Status
As of the latest available information, there is no publicly accessible data regarding the clinical development or clinical trial status of this compound. Further investigation into proprietary or non-public databases may be required to ascertain its current developmental stage.
Conclusion
This compound is a potent dual inhibitor of the classical and alternative complement pathways, demonstrating significant in vitro activity against Factor D and C1s. Its ability to block complement-mediated hemolysis and reduce inflammation in a preclinical model of immune complex-mediated disease highlights its potential as a therapeutic candidate for a range of complement-driven pathologies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic efficacy in relevant disease models.
References
Bcx 1470: A Technical Guide to its Inhibition of the Alternative Complement Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcx 1470 is a synthetic small molecule that acts as a potent inhibitor of key serine proteases within the complement system, a critical component of the innate immune system. This document provides a detailed technical overview of the effects of this compound, with a particular focus on its inhibitory action on the alternative complement pathway. This guide includes a summary of its inhibitory concentrations, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Complement System and the Alternative Pathway
The complement system is a cascade of plasma proteins that plays a crucial role in host defense against pathogens and in the inflammatory response. It can be activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway is a key component of innate immunity, providing a rapid and powerful defense mechanism. It is continuously active at a low level (a process known as "tick-over") and can be potently amplified on the surface of pathogens or damaged host cells that lack protective regulators.
A central event in the alternative pathway is the formation of the C3 convertase (C3bBb), which cleaves C3 into the opsonin C3b and the anaphylatoxin C3a. This process leads to a powerful amplification loop, resulting in extensive opsonization and the formation of the membrane attack complex (MAC), which lyses target cells. Factor D is a critical serine protease in the alternative pathway, responsible for cleaving Factor B when it is bound to C3b, thereby forming the active C3 convertase.
This compound: A Dual Inhibitor of the Complement System
This compound is a serine protease inhibitor that has been shown to effectively block key enzymes in both the classical and alternative complement pathways. Its primary targets are Factor D of the alternative pathway and C1s of the classical pathway. By inhibiting these enzymes, this compound can significantly attenuate complement activation and its downstream inflammatory consequences.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentrations (IC50) for this compound against its primary targets and in functional assays.
| Target/Assay | IC50 (nM) | Reference |
| Enzymatic Inhibition | ||
| Factor D (Alternative Pathway) | 96 | |
| C1s (Classical Pathway) | 1.6 | |
| Trypsin | 326 | |
| Functional Inhibition | ||
| Alternative Pathway-Mediated Hemolysis | 330 | |
| Classical Pathway-Mediated Hemolysis | 46 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the primary literature describing the characterization of this compound.
Enzyme Inhibition Assays
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of Factor D and C1s by 50% (IC50).
Principle: The esterolytic activity of the serine proteases is measured by their ability to cleave a synthetic substrate, resulting in a product that can be quantified spectrophotometrically. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme activity.
Protocol for Factor D and C1s Inhibition:
-
Reagents:
-
Purified human Factor D
-
Purified human C1s
-
Synthetic ester substrate (e.g., N-α-benzyloxycarbonyl-L-lysine thiobenzyl ester for C1s)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Assay buffer (e.g., Veronal-buffered saline, pH 7.4)
-
-
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
The purified enzyme (Factor D or C1s) is pre-incubated with the different concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the synthetic substrate and DTNB.
-
The change in absorbance over time is monitored using a spectrophotometer at a wavelength appropriate for the chromophore being produced (e.g., 412 nm for the product of DTNB reaction).
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Hemolytic Assays
Objective: To assess the functional inhibition of the alternative and classical complement pathways by this compound.
Principle: The ability of the complement pathways to lyse red blood cells (RBCs) is measured. The alternative pathway is typically assessed using rabbit erythrocytes, which are potent activators of this pathway. The classical pathway is assessed using antibody-sensitized sheep erythrocytes.
Protocol for Alternative Pathway-Mediated Hemolysis:
-
Reagents:
-
Rabbit erythrocytes (Er)
-
Normal human serum (as a source of complement)
-
This compound stock solution
-
Gelatin veronal buffer containing Mg2+ and EGTA (GVB-Mg-EGTA) to chelate Ca2+ and block the classical pathway.
-
-
Procedure:
-
Rabbit erythrocytes are washed and resuspended to a standardized concentration in GVB-Mg-EGTA.
-
Normal human serum is pre-incubated with various concentrations of this compound.
-
The rabbit erythrocyte suspension is added to the serum-inhibitor mixtures.
-
The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) with gentle shaking to allow for complement-mediated lysis.
-
The reactions are stopped by adding cold buffer, and the samples are centrifuged to pellet the remaining intact cells.
-
The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured by reading the absorbance at 412 nm.
-
The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with distilled water).
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in hemolysis.
-
Protocol for Classical Pathway-Mediated Hemolysis:
-
Reagents:
-
Sheep erythrocytes (Es)
-
Anti-sheep erythrocyte antibody (hemolysin)
-
Normal human serum
-
This compound stock solution
-
Gelatin veronal buffer containing Ca2+ and Mg2+ (GVB++)
-
-
Procedure:
-
Sheep erythrocytes are sensitized by incubating them with a sub-agglutinating dilution of hemolysin.
-
The sensitized sheep erythrocytes (EAs) are washed and resuspended in GVB++.
-
The subsequent steps are similar to the alternative pathway assay, with the sensitized sheep erythrocytes being added to the pre-incubated serum-inhibitor mixtures.
-
In Vivo Model: Reverse Passive Arthus Reaction in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of immune complex-mediated inflammation.
Principle: The reverse passive Arthus (RPA) reaction is an acute, localized inflammatory response induced by the formation of immune complexes in the skin. This reaction is known to be complement-dependent in rats. The inflammatory response is quantified by measuring edema (swelling).
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Reagents:
-
Antigen (e.g., bovine serum albumin - BSA)
-
Antibody against the antigen (e.g., rabbit anti-BSA IgG)
-
This compound formulation for administration (e.g., in saline)
-
Evans blue dye (to visualize and quantify plasma extravasation)
-
-
Procedure:
-
Rats are treated with this compound or a vehicle control via an appropriate route of administration (e.g., intravenous or oral) at a specified time before the induction of the Arthus reaction.
-
The antigen (e.g., BSA) is injected intravenously.
-
The antibody (e.g., anti-BSA IgG) is injected intradermally at multiple sites on the shaved back of the rat.
-
Evans blue dye is co-injected with the antigen to assess vascular permeability.
-
After a set period (e.g., 4 hours), the rats are euthanized, and the skin at the injection sites is removed.
-
The amount of edema can be quantified by measuring the weight of the excised skin lesion. The extravasated Evans blue dye can also be extracted and quantified spectrophotometrically.
-
The effect of this compound is determined by comparing the degree of inflammation in the treated group to the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this document.
Caption: The Alternative Complement Pathway and the inhibitory action of this compound on Factor D.
Caption: General workflow for the in vitro hemolytic assay to assess complement inhibition.
Caption: Workflow for the in vivo reverse passive Arthus reaction model in rats.
Conclusion
This compound is a potent inhibitor of the alternative complement pathway through its targeting of Factor D. Its ability to also inhibit C1s in the classical pathway makes it a dual-action complement inhibitor. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and professionals in the field of drug development. The methodologies outlined here can serve as a foundation for the in-house evaluation of this compound and similar complement-modulating compounds. The significant in vitro and in vivo activity of this compound underscores the therapeutic potential of targeting key serine proteases in the complement cascade for the treatment of complement-mediated inflammatory diseases.
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of Bcx 1470 Hemolytic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bcx 1470 is a serine protease inhibitor known to block the hemolytic activities of the complement enzymes C1s and Factor D in vitro.[1][2] The complement system is a crucial component of the innate immune response, and its activation can lead to the lysis of red blood cells (hemolysis). This document provides detailed protocols for assessing the in vitro hemolytic potential of this compound through complement-mediated pathways. The classical and alternative complement pathways are the primary routes of activation, and assays targeting each are described herein.
The classical pathway is typically initiated by antigen-antibody complexes and its activity can be measured using a CH50 assay, which utilizes antibody-sensitized sheep red blood cells.[3][4][5] The alternative pathway is activated by foreign surfaces and its functionality is assessed through an AH50 assay, often employing rabbit red blood cells.[6][7][8] These assays are fundamental in determining the inhibitory effect of compounds like this compound on complement-mediated hemolysis.
Data Presentation
The inhibitory activity of this compound on complement-mediated hemolysis can be quantified by determining the concentration that produces 50% inhibition (IC50). The following table summarizes representative quantitative data for this compound's effect on both the classical and alternative complement pathways.
| Assay Type | Pathway Targeted | Target Enzyme | Test System | This compound IC50 (nM) |
| CH50 Hemolytic Assay | Classical | C1s | Antibody-Sensitized Sheep Erythrocytes | 1.6[1][2] |
| AH50 Hemolytic Assay | Alternative | Factor D | Rabbit Erythrocytes | 96[1][2] |
Experimental Protocols
Classical Pathway Hemolytic Assay (CH50)
This protocol is designed to assess the inhibitory effect of this compound on the classical complement pathway-mediated hemolysis of antibody-sensitized sheep red blood cells (SRBCs).
a. Materials and Reagents:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
Sheep Red Blood Cells (SRBCs)
-
Rabbit anti-sheep red blood cell antibody (hemolysin)
-
Veronal Buffered Saline with Calcium and Magnesium (VBS++)
-
Phosphate Buffered Saline (PBS)
-
Distilled water (for 100% lysis control)
-
96-well U-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm or 540 nm[9][10]
b. Experimental Workflow:
Caption: Workflow for the Classical Pathway (CH50) Hemolytic Assay.
c. Step-by-Step Procedure:
-
Preparation of Sensitized SRBCs:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the this compound stock solution in VBS++ to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
In a 96-well U-bottom plate, add 50 µL of each this compound dilution.
-
Add 50 µL of diluted Normal Human Serum (NHS) to each well as the complement source. The dilution of NHS should be predetermined to cause submaximal hemolysis.
-
Include control wells:
-
0% Lysis (Negative Control): 50 µL VBS++ and 50 µL sensitized SRBCs.
-
100% Lysis (Positive Control): 50 µL distilled water and 50 µL sensitized SRBCs.[3]
-
Serum Control (No Inhibitor): 50 µL VBS++ and 50 µL diluted NHS.
-
-
Pre-incubate the plate for 15 minutes at 37°C to allow this compound to interact with the complement proteins.
-
Add 50 µL of the sensitized SRBC suspension to all wells.
-
Incubate the plate for 30-60 minutes at 37°C with gentle shaking.[3][9]
-
-
Measurement and Data Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the intact erythrocytes.[9]
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm using a microplate reader.[9][10]
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100
-
Calculate the percentage of hemolysis inhibition for each this compound concentration: % Inhibition = [1 - (% Hemolysis_Bcx1470 / % Hemolysis_serum_control)] * 100
-
Plot the % inhibition against the log of the this compound concentration and determine the IC50 value.
-
Alternative Pathway Hemolytic Assay (AH50)
This protocol is to evaluate the inhibitory effect of this compound on the alternative complement pathway-mediated hemolysis of rabbit red blood cells (RRBCs).
a. Materials and Reagents:
-
This compound
-
Normal Human Serum (NHS)
-
Rabbit Red Blood Cells (RRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
Distilled water
-
96-well U-bottom microtiter plates
-
Spectrophotometer (plate reader)
b. Experimental Workflow:
Caption: Workflow for the Alternative Pathway (AH50) Hemolytic Assay.
c. Step-by-Step Procedure:
-
Preparation of RRBCs:
-
Wash RRBCs three times with cold GVB-Mg-EGTA buffer.
-
Resuspend the washed RRBCs to a concentration of 2% (v/v) in GVB-Mg-EGTA.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound and perform serial dilutions in GVB-Mg-EGTA.
-
-
Assay Procedure:
-
In a 96-well U-bottom plate, add 50 µL of each this compound dilution.
-
Add 50 µL of diluted NHS to each well. The NHS should be diluted in GVB-Mg-EGTA to a concentration that causes submaximal hemolysis.
-
Include control wells as described in the CH50 assay protocol, using GVB-Mg-EGTA as the buffer.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 50 µL of the RRBC suspension to all wells.
-
Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
-
-
Measurement and Data Analysis:
-
Follow the same procedure for centrifugation, supernatant transfer, and absorbance reading as in the CH50 assay.
-
Calculate the percentage of hemolysis and the percentage of hemolysis inhibition using the formulas provided in the CH50 protocol.
-
Determine the IC50 value of this compound for the alternative pathway.
-
Signaling Pathway Diagram
The following diagram illustrates the points of inhibition of this compound in the classical and alternative complement pathways.
Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.
References
- 1. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 2. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 3. scispace.com [scispace.com]
- 4. haemoscan.com [haemoscan.com]
- 5. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 6. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 8. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haemoscan.com [haemoscan.com]
Application Notes and Protocols for Bcx 1470 Alternative Pathway Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process. The alternative pathway (AP) of the complement system provides a rapid and antibody-independent mechanism of activation. Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Bcx 1470 is a synthetic serine protease inhibitor that has been identified as a potent inhibitor of the alternative complement pathway.[1][2][3][4] This document provides detailed application notes and protocols for a functional assay to evaluate the inhibitory activity of this compound on the alternative complement pathway.
Principle of the Assay:
This compound is a serine protease inhibitor that targets Factor D and C1s.[1][2][3][4][5] In the alternative pathway, Factor D is essential for the cleavage of Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[6][7][8] This C3 convertase then cleaves more C3, initiating an amplification loop that is central to the alternative pathway's function.[6][7][9] By inhibiting Factor D, this compound effectively blocks the formation of the C3 convertase, thereby halting the amplification of the complement cascade.[1][2][3][4][5]
The described functional assay measures the ability of this compound to inhibit the alternative pathway-mediated hemolysis of rabbit erythrocytes (rRBCs). In the absence of specific antibodies, rabbit erythrocytes activate the human alternative complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. The degree of hemolysis, quantified by measuring the absorbance of released hemoglobin, is inversely proportional to the inhibitory activity of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Reference |
| Factor D | Esterolytic Activity | 96 nM | [1][2][3][4][5] |
| C1s | Esterolytic Activity | 1.6 nM | [1][2][3][4][5] |
| Trypsin | Esterolytic Activity | 326 nM | [4] |
| Alternative Pathway | Hemolysis | 330 nM | [3] |
| Classical Pathway | Hemolysis | 46 nM | [3] |
Signaling Pathway Diagram
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Experimental Protocols
Alternative Pathway Hemolytic Assay
This protocol details the steps to determine the inhibitory effect of this compound on the alternative complement pathway using a rabbit red blood cell (rRBC) lysis assay.
Materials and Reagents:
-
This compound
-
Normal Human Serum (NHS) (pooled from healthy donors, stored at -80°C)
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA Buffer): 5 mM Veronal, 145 mM NaCl, 0.1% gelatin, 5 mM MgCl₂, 10 mM EGTA, pH 7.35
-
Phosphate Buffered Saline (PBS)
-
Distilled Water (for 100% lysis control)
-
96-well U-bottom microtiter plates
-
Spectrophotometer capable of reading absorbance at 412-415 nm
Experimental Workflow Diagram:
Caption: Workflow for the this compound Hemolytic Inhibition Assay.
Step-by-Step Protocol:
-
Preparation of Rabbit Red Blood Cells (rRBCs):
-
Wash commercially available rabbit red blood cells three times with cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C between each wash.
-
After the final wash, resuspend the rRBC pellet in GVB/Mg-EGTA buffer to a final concentration of 2 x 10⁸ cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in GVB/Mg-EGTA buffer to achieve a range of final concentrations to be tested (e.g., from 1 nM to 10 µM).
-
-
Assay Setup:
-
In a 96-well U-bottom plate, add the following reagents in the specified order:
-
50 µL of GVB/Mg-EGTA buffer.
-
25 µL of the diluted this compound solution (or buffer for the 0% inhibition control).
-
25 µL of Normal Human Serum (NHS) (diluted in GVB/Mg-EGTA buffer to a final concentration that yields approximately 50-70% hemolysis).
-
-
Include the following controls:
-
0% Lysis (Blank): 100 µL of GVB/Mg-EGTA buffer and 50 µL of rRBC suspension.
-
100% Lysis: 50 µL of distilled water and 50 µL of rRBC suspension.
-
-
-
Incubation:
-
Gently mix the contents of the plate and pre-incubate for 15 minutes at room temperature to allow this compound to interact with the serum components.
-
Add 50 µL of the prepared rRBC suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
-
Measurement of Hemolysis:
-
Stop the reaction by centrifuging the plate at 1000 x g for 5 minutes at 4°C to pellet the intact rRBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 414 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of hemolysis for each sample using the following formula:
-
% Hemolysis = [(Absorbance of Sample - Absorbance of 0% Lysis) / (Absorbance of 100% Lysis - Absorbance of 0% Lysis)] x 100
-
-
Calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [1 - (% Hemolysis with this compound / % Hemolysis without this compound)] x 100
-
-
Determine the IC50 Value:
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of hemolysis.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers to functionally assess the inhibitory activity of this compound on the alternative complement pathway. The hemolytic assay is a reliable and quantitative method to determine the potency of this compound and similar inhibitors. The detailed protocols and diagrams are intended to facilitate the successful implementation of these assays in a laboratory setting for the advancement of complement-targeted drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 7. microbenotes.com [microbenotes.com]
- 8. immunopaedia.org.za [immunopaedia.org.za]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering BCX 1470 in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX 1470 is a synthetic, small-molecule serine protease inhibitor that demonstrates potent inhibitory activity against key enzymes of the complement system, specifically Factor D of the alternative pathway and C1s of the classical pathway.[1][2] By targeting these critical components, this compound effectively blocks the amplification of the complement cascade, a key driver of the inflammatory response in various pathological conditions. These application notes provide detailed protocols for the administration of this compound in a well-established rodent model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction. The provided data and methodologies are intended to guide researchers in evaluating the anti-inflammatory potential of this compound.
Mechanism of Action: Inhibition of the Complement Cascade
The complement system is a crucial component of the innate immune system. Its activation, through the classical, alternative, or lectin pathways, leads to a cascade of enzymatic reactions culminating in the generation of pro-inflammatory mediators and the formation of the membrane attack complex (MAC). This compound exerts its anti-inflammatory effects by inhibiting two key serine proteases in this cascade:
-
Factor D: A critical enzyme in the alternative pathway, responsible for cleaving Factor B, which leads to the formation of the alternative pathway C3 convertase (C3bBb).
-
C1s: A subunit of the C1 complex, the initiating enzyme of the classical pathway, which cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a).
By inhibiting both Factor D and C1s, this compound effectively attenuates the amplification of the complement cascade, reducing the production of anaphylatoxins (C3a and C5a) and subsequent inflammatory responses such as edema, neutrophil infiltration, and tissue damage.[1]
Data Presentation: Efficacy of this compound in a Rat Model of Reverse Passive Arthus Reaction
The reverse passive Arthus (RPA) reaction is a widely used animal model to study immune complex-mediated type III hypersensitivity, which is characterized by acute inflammation. In this model, this compound has been shown to be effective in reducing inflammation.
| Animal Model | Species | Treatment | Dosage | Route of Administration | Primary Endpoint | Result | Reference |
| Reverse Passive Arthus Reaction | Rat | This compound | Not specified | Intravenous | Edema | Blocked development of RPA-induced edema | [1] |
Note: The available literature confirms the efficacy of this compound in this model but does not provide specific dose-response data. Further studies are recommended to establish a dose-dependent effect.
Experimental Protocols
Preparation of this compound for In Vivo Administration
For intravenous administration in rodent models, this compound can be formulated as follows:
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
Protocol:
-
Weigh the desired amount of this compound.
-
Dissolve this compound in sterile saline to the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of the experiment.
Reverse Passive Arthus (RPA) Reaction in Rats
This protocol describes the induction of an RPA reaction in the dorsal skin of rats to evaluate the anti-inflammatory effects of this compound.
Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution
-
Bovine Serum Albumin (BSA)
-
Rabbit anti-BSA antiserum
-
Evans blue dye
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Calipers for measuring skin thickness (optional, for edema measurement)
-
Punch biopsy tool (optional, for histological analysis)
-
Microscope and histology supplies (optional)
Experimental Workflow:
Caption: Experimental workflow for the rat reverse passive Arthus reaction model.
Protocol:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Induction of RPA Reaction and this compound Administration:
-
Anesthetize the rats using a suitable anesthetic.
-
Administer this compound solution via the tail vein (intravenous, i.v.). The vehicle control group should receive an equivalent volume of sterile saline.
-
Immediately following the administration of this compound or vehicle, inject a solution of Bovine Serum Albumin (BSA) containing Evans blue dye intravenously. The Evans blue dye allows for the visualization and quantification of plasma extravasation.
-
Shave the dorsal skin of the rats.
-
Inject rabbit anti-BSA antiserum intradermally at designated sites on the shaved back. Inject sterile saline at a control site on the same animal.
-
-
Assessment of Inflammation:
-
Allow the reaction to proceed for 4 hours.
-
After 4 hours, euthanize the animals.
-
Edema Measurement:
-
Option 1: Measure the diameter of the blueing at the injection sites.
-
Option 2: Measure the thickness of a skin fold at the center of the lesion using calipers.
-
Option 3: Collect full-thickness skin biopsies using a punch biopsy tool, weigh the biopsies to determine the wet weight as an indicator of edema.
-
-
Histological Analysis (optional):
-
Fix the skin biopsies in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess neutrophil infiltration and tissue damage.
-
-
-
Data Analysis:
-
Calculate the extent of edema for each group.
-
Compare the results from the this compound-treated groups with the vehicle control group to determine the percentage of inhibition of the inflammatory response.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Signaling Pathway
Caption: this compound inhibits the classical and alternative complement pathways.
References
Application Notes and Protocols for Preparing Bcx 1470 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcx 1470 is a potent serine protease inhibitor that targets key enzymes in the complement system, a critical component of the innate immune response. Specifically, it inhibits Factor D and C1s, thereby blocking both the alternative and classical pathways of complement activation.[1][2][3] This inhibitory activity makes this compound a valuable tool for research in immunology, inflammation, and various complement-mediated diseases.[3][4] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its excellent solubilizing properties.[1][3]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO. It also includes information on the physicochemical properties of this compound and its mechanism of action.
Physicochemical Properties of this compound
This compound is available as a free base and in a methanesulfonate salt form, with the salt form generally offering enhanced water solubility and stability.[2][5] The choice between the free base and the salt form may depend on the specific experimental requirements.
| Property | This compound | This compound methanesulfonate |
| Molecular Formula | C14H10N2O2S2 | C15H14N2O5S3 |
| Molecular Weight | 302.38 g/mol [3] | 398.48 g/mol [6] |
| CAS Number | 217099-43-9[2][3] | 217099-44-0[6] |
| Appearance | Solid Powder, White to off-white solid[1][] | White to off-white solid[6][] |
| Solubility in DMSO | Soluble[3] | ≥ 33.33 mg/mL (83.64 mM)[4][6] |
Mechanism of Action: Inhibition of the Complement Cascade
This compound functions by inhibiting the serine proteases Factor D and C1s. Factor D is the rate-limiting enzyme of the alternative pathway, while C1s is a key component of the C1 complex that initiates the classical pathway. By inhibiting these enzymes, this compound effectively blocks the downstream events of the complement cascade, including the production of anaphylatoxins and the formation of the membrane attack complex (MAC).
Figure 1: Mechanism of action of this compound in inhibiting the classical and alternative complement pathways.
Experimental Protocols
Materials
-
This compound (free base or methanesulfonate salt)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a standard stock solution for most in vitro applications.
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
For this compound (MW: 302.38 g/mol ): Mass (mg) = 10 mM * 0.30238 g/L * Volume (mL)
-
For this compound methanesulfonate (MW: 398.48 g/mol ): Mass (mg) = 10 mM * 0.39848 g/L * Volume (mL)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Stock Solution Preparation Workflow
Figure 2: Experimental workflow for preparing this compound stock solution in DMSO.
Data Presentation
Stock Solution Preparation Calculator
The following table provides pre-calculated masses of this compound and this compound methanesulfonate required to prepare different volumes of a 10 mM stock solution.
| Desired Volume | Mass of this compound (mg) | Mass of this compound methanesulfonate (mg) |
| 1 mL | 0.302 | 0.398 |
| 5 mL | 1.512 | 1.992 |
| 10 mL | 3.024 | 3.985 |
Storage Recommendations
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month[6] | Sealed storage, away from moisture.[6] |
| -80°C | Up to 6 months[6] | Recommended for long-term storage.[6] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions in DMSO for research applications. Adherence to these protocols will help ensure the accuracy, reproducibility, and reliability of experimental outcomes. For in vivo studies, further dilution of the DMSO stock solution into an appropriate vehicle is necessary and should be optimized for the specific animal model and administration route.
References
- 1. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound Methanesulfonate (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bcx 1470 Complement Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Bcx 1470 is a synthetic, small molecule serine protease inhibitor that demonstrates potent and selective inhibition of key enzymes in the complement cascade, making it a promising therapeutic candidate for a range of complement-mediated disorders.
This compound targets Factor D of the alternative pathway and C1s of the classical pathway.[1] This dual-targeting mechanism allows for comprehensive blockade of the principal activation routes of the complement system. Understanding the inhibitory profile and efficacy of this compound is paramount for its preclinical and clinical development. These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound's complement inhibitory activity.
Mechanism of Action of this compound
This compound exerts its inhibitory effects by targeting the enzymatic activity of Factor D and C1s. Factor D is a crucial serine protease in the alternative pathway, responsible for cleaving Factor B when it is bound to C3b. This cleavage event leads to the formation of the alternative pathway C3 convertase (C3bBb). C1s, a subunit of the C1 complex, is the primary serine protease of the classical pathway. Upon activation, C1s cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a). By inhibiting both Factor D and C1s, this compound effectively prevents the formation of C3 convertases in both pathways, thereby blocking the downstream amplification of the complement cascade and the generation of inflammatory mediators.
Figure 1: Mechanism of this compound Complement Inhibition. This diagram illustrates how this compound inhibits both the classical and alternative pathways of the complement system by targeting C1s and Factor D, respectively. This action prevents the formation of C3 and C5 convertases, thereby blocking downstream inflammatory events.
Data Presentation
The following tables summarize the key in vitro inhibitory activities of this compound.
| Target Enzyme | IC50 (nM) | Pathway | Reference |
| C1s | 1.6 | Classical | [1] |
| Factor D | 96 | Alternative | [1] |
| Hemolytic Assay | IC50 (nM) | Pathway |
| Classical Pathway (CH50) | 46 | Classical |
| Alternative Pathway (AP50) | 330 | Alternative |
Experimental Protocols
In Vitro Hemolytic Assays
Hemolytic assays are fundamental for assessing the functional inhibition of the classical and alternative complement pathways. These assays measure the ability of a serum sample to lyse antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway). The inhibitory effect of this compound is quantified by determining the concentration required to inhibit 50% of the hemolytic activity (IC50).
Principle: The classical pathway is activated by antigen-antibody complexes. In this assay, sheep red blood cells (SRBCs) are sensitized with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin). When incubated with normal human serum (NHS) as a source of complement, the classical pathway is activated, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the SRBCs. The release of hemoglobin is measured spectrophotometrically.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal Human Serum (NHS)
-
Gelatin Veronal Buffer with calcium and magnesium (GVB++)
-
This compound
-
96-well U-bottom plates
-
Spectrophotometer (415 nm)
Protocol:
-
Preparation of Antibody-Sensitized SRBCs (EA):
-
Wash SRBCs three times with GVB++.
-
Resuspend SRBCs to a concentration of 1 x 10^9 cells/mL in GVB++.
-
Incubate the SRBC suspension with an optimal concentration of hemolysin for 20 minutes at 37°C.
-
Wash the sensitized SRBCs (EA) twice with GVB++ and resuspend to 1 x 10^8 cells/mL.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in GVB++.
-
In a 96-well plate, add 50 µL of diluted NHS (typically 1:80 dilution) to each well.
-
Add 25 µL of the this compound dilutions to the wells.
-
Include control wells with GVB++ instead of this compound (0% inhibition) and a well with heat-inactivated NHS (100% inhibition).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 25 µL of the EA suspension to each well.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 415 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration relative to the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition versus the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Principle: The alternative pathway is activated by certain surfaces, such as the cell wall of rabbit erythrocytes (RbRBCs). In this assay, RbRBCs are incubated with NHS in a buffer that chelates calcium to block the classical pathway but contains magnesium, which is required for the alternative pathway. The resulting lysis of RbRBCs is measured spectrophotometrically.
Materials:
-
Rabbit Red Blood Cells (RbRBCs)
-
Normal Human Serum (NHS)
-
Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
This compound
-
96-well U-bottom plates
-
Spectrophotometer (415 nm)
Protocol:
-
Preparation of RbRBCs:
-
Wash RbRBCs three times with GVB/Mg-EGTA.
-
Resuspend RbRBCs to a concentration of 1 x 10^8 cells/mL in GVB/Mg-EGTA.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted NHS (typically 1:20 dilution) to each well.
-
Add 25 µL of the this compound dilutions to the wells.
-
Include control wells as described for the CH50 assay.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 25 µL of the RbRBC suspension to each well.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 415 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis and determine the IC50 as described for the CH50 assay.
-
Figure 2: General Workflow for Hemolytic Assays. This diagram outlines the key steps involved in performing both the classical (CH50) and alternative (AP50) pathway hemolytic assays to determine the inhibitory capacity of this compound.
Enzyme Kinetics Assays
To determine the inhibitory constant (Ki) and the mode of inhibition of this compound on its target enzymes, Factor D and C1s, enzyme kinetic studies are performed. These assays measure the rate of substrate cleavage by the enzyme in the presence and absence of the inhibitor.
Principle: The activity of Factor D is measured by its ability to cleave Factor B when it is complexed with C3b. The cleavage of a synthetic chromogenic substrate by the generated C3bBb complex can be monitored spectrophotometrically.
Materials:
-
Purified Human Factor D
-
Purified Human Factor B
-
Purified Human C3b
-
Chromogenic substrate for C3bBb (e.g., Z-Lys-SBzl)
-
Tris-buffered saline (TBS) with MgCl2
-
This compound
-
96-well plate
-
Spectrophotometer
Protocol:
-
In a 96-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of Factor D to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of Factor B and C3b.
-
Immediately add the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate.
-
Determine the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot 1/V0 versus 1/[Substrate] (Lineweaver-Burk plot) or use non-linear regression to determine the Ki and mode of inhibition.
Principle: The esterolytic activity of C1s can be measured using a synthetic chromogenic substrate. The rate of substrate cleavage is monitored spectrophotometrically in the presence of varying concentrations of this compound.
Materials:
-
Purified Human C1s
-
Chromogenic substrate for C1s (e.g., N-α-benzyloxycarbonyl-L-lysine thiobenzyl ester)
-
Tris-buffered saline (TBS)
-
This compound
-
96-well plate
-
Spectrophotometer
Protocol:
-
In a 96-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of C1s to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time.
-
Determine the initial reaction velocity (V0) for each inhibitor concentration.
-
Analyze the data as described for the Factor D inhibition assay to determine the Ki and mode of inhibition.
In Vivo Efficacy Studies
Animal models of complement-mediated diseases are essential for evaluating the in vivo efficacy of this compound. The choice of model will depend on the therapeutic indication being investigated. A common model for assessing complement-mediated inflammation is the reverse passive Arthus reaction.
Principle: The RPA reaction is a model of immune complex-mediated vasculitis. It is induced by the intradermal injection of an antibody followed by the intravenous injection of the corresponding antigen. This leads to the formation of immune complexes in the skin, activation of the complement system, and a localized inflammatory response characterized by edema and neutrophil infiltration.
Materials:
-
Sprague-Dawley rats
-
Anti-BSA antibody
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Evans blue dye (for measuring plasma extravasation)
Protocol:
-
Administer this compound or vehicle control to rats via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
After a specified pre-treatment time, inject anti-BSA antibody intradermally into the dorsal skin.
-
Immediately after, inject BSA mixed with Evans blue dye intravenously.
-
After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
-
Measure the area of the blue lesion as an indicator of plasma extravasation.
-
The skin samples can be processed for histological analysis to assess neutrophil infiltration and for measurement of Evans blue dye extraction to quantify edema.
Data Analysis:
-
Compare the size of the lesions and the amount of extracted Evans blue dye between the this compound-treated and vehicle-treated groups.
-
Perform statistical analysis to determine the significance of any observed inhibition of the inflammatory response.
Conclusion
The experimental protocols outlined in these application notes provide a comprehensive framework for the in vitro and in vivo characterization of the complement inhibitor this compound. By following these detailed methodologies, researchers can accurately assess the potency, selectivity, and efficacy of this promising therapeutic agent. The provided diagrams and data tables serve as a guide for data interpretation and presentation. These studies are crucial for advancing the development of this compound as a novel treatment for complement-mediated diseases.
References
Troubleshooting & Optimization
Technical Support Center: Bcx 1470 Solubility and Formulation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcx 1470. Our goal is to help you overcome solubility challenges in aqueous buffers for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound, particularly in its methanesulfonate salt form, is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution in 100% DMSO. To aid dissolution, you can warm the solution gently to 37°C and use sonication in an ultrasonic bath.[1]
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and what can I do?
A2: This is a common issue known as solvent-shift precipitation. It occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it has poor solubility. The organic solvent disperses, and the compound crashes out of the solution.
To resolve this, consider the following:
-
Lower the Final Concentration: Your final experimental concentration of this compound may be above its solubility limit in the aqueous buffer. Try working with a lower final concentration.
-
Optimize Co-Solvent Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize both precipitation and potential solvent-induced artifacts in your experiment.[2][3]
-
Use a Carrier Molecule: Incorporating a carrier molecule like a cyclodextrin can significantly improve aqueous solubility.
-
Modify the Buffer: Sometimes, adjusting the pH of the buffer or adding surfactants can improve compound solubility.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%.[3] Many researchers aim for a final concentration of 0.1% to minimize any potential for cytotoxicity or off-target effects.[2] It is critical to always include a vehicle control (your final buffer containing the same percentage of DMSO as your experimental samples) to account for any effects of the solvent itself.
Q4: Are there alternative formulation strategies to using just DMSO?
A4: Yes, for challenging compounds like this compound, multi-component solvent systems or the use of solubility enhancers are effective. Specific formulations that have been used for this compound methanesulfonate include mixtures of DMSO, PEG300, and Tween-80, or a combination of DMSO and a cyclodextrin solution.[4]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound methanesulfonate.
| Solvent/Formulation | Solubility | Molar Concentration |
| 100% DMSO | ≥ 33.33 mg/mL | 83.64 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.27 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.27 mM |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 6.27 mM |
| Data sourced from MedChemExpress.[4] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
This protocol outlines the standard method for preparing a high-concentration stock solution of this compound.
Caption: Workflow for preparing a standard this compound stock solution in DMSO.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound methanesulfonate powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Sonication (if required): If particles are still visible, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly.[1][4]
Protocol 2: Preparation of an Aqueous Working Solution using Cyclodextrin
This protocol is recommended when simple dilution of a DMSO stock into an aqueous buffer results in precipitation. It utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubility enhancer.[4]
Methodology:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your final assay buffer or saline. Ensure it is fully dissolved.
-
Prepare this compound/DMSO Stock: Prepare a 10x final concentration stock of this compound in 100% DMSO. For example, to achieve a final concentration of 100 µM, prepare a 1 mM stock in DMSO.
-
Dilution: Add 1 part of the this compound/DMSO stock to 9 parts of the 20% SBE-β-CD solution. Mix gently by inversion. This results in a final solvent composition of 10% DMSO.
-
Final Dilution (if necessary): This intermediate solution can then be further diluted in the assay buffer as needed. Always perform a visual check for precipitation.
Protocol 3: Preparation of an Aqueous Working Solution using a Co-Solvent Mixture
This protocol provides an alternative formulation using a mixture of common laboratory solvents.[4]
Methodology:
-
Prepare this compound/DMSO Stock: Start by dissolving this compound in 100% DMSO to a concentration that is 10 times your desired final concentration.
-
Prepare Co-Solvent Vehicle: In a separate tube, prepare the co-solvent vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline (or your aqueous buffer)
-
-
Final Formulation: Add 1 part of the this compound/DMSO stock to 9 parts of the prepared co-solvent vehicle. Vortex gently to mix.
-
Equilibration: Allow the solution to equilibrate at room temperature for 10-15 minutes and visually inspect for any signs of precipitation before use.
References
Navigating the Stability and Storage of Bcx 1470: A Technical Guide
For researchers, scientists, and professionals in drug development, ensuring the integrity of investigational compounds is paramount. This technical support center provides essential guidance on the stability and storage of Bcx 1470, a serine protease inhibitor. Here, you will find troubleshooting advice and frequently asked questions to support the success of your experiments.
This compound, and its more soluble and stable methanesulfonate salt form, are critical tools in complement system research.[1][2] Proper handling and storage are crucial to maintain their biological activity and ensure the reproducibility of your results. This guide addresses common questions and potential issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound and its methanesulfonate salt should be stored in a tightly sealed container, protected from moisture.[3] Recommended storage temperatures from various suppliers are summarized below.
Q2: How should I prepare and store stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4][5] It is recommended to use newly opened, anhydrous DMSO to minimize degradation from moisture.[3] For extended storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.
Q3: What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. While specific, publicly available long-term stability data is limited, general guidelines for stock solutions in DMSO are provided by suppliers. For aqueous solutions used in experiments, it is highly recommended to prepare them fresh on the day of use.[3]
Q4: I observed precipitation in my stock solution upon thawing. What should I do?
If precipitation occurs, you can gently warm the vial to 37°C and use sonication to aid in redissolution.[3][4] To prevent this, ensure the initial stock solution is fully dissolved and consider preparing aliquots at a concentration well below the solubility limit.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the solid compound and stock solutions have been stored according to the recommendations in the tables below. Prepare fresh stock solutions if there is any doubt about the stability of existing stocks. |
| Difficulty dissolving the compound | Low-quality or hydrated solvent. | Use a fresh, high-purity, anhydrous solvent (e.g., DMSO). Gentle warming and sonication can also be employed to facilitate dissolution.[3][4] |
| Precipitation in working solutions | The compound's solubility limit has been exceeded in the aqueous buffer. | Review the formulation protocols. For in vivo studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be required to maintain solubility.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Solid this compound and its Methanesulfonate Salt
| Form | Temperature | Duration | Notes |
| Solid Powder | 4°C | 6 Months | Sealed from moisture. |
| Solid Powder | -20°C | 12 Months | Sealed from moisture. |
Table 2: Recommended Storage of this compound Stock Solutions in DMSO
| Temperature | Duration | Notes |
| -20°C | 1 Month | Store in tightly sealed aliquots to avoid moisture and repeated freeze-thaw cycles.[3] |
| -80°C | 6 Months | Store in tightly sealed aliquots to avoid moisture and repeated freeze-thaw cycles.[3] |
Disclaimer: The storage durations provided are based on supplier recommendations. For critical applications, it is advised to perform your own stability assessments.
Experimental Protocols
While detailed stability studies for this compound are not extensively published, a standard approach to assessing the stability of a research compound involves forced degradation studies and analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products, impurities, or excipients.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a generalized protocol. The specific parameters should be optimized for your equipment and experimental needs.
Visualizations
To understand the context of this compound's application, it is important to visualize its mechanism of action. This compound is a serine protease inhibitor that targets Factor D and C1s, key enzymes in the complement system.
The following workflow illustrates a general approach to assessing the stability of this compound.
References
preventing Bcx 1470 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bcx 1470 in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues and provides solutions for preventing this compound precipitation during your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The compound has low aqueous solubility. The concentration of the compound exceeds its solubility limit in the final culture medium. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium remains non-toxic to the cells (ideally ≤ 0.1%, but up to 0.5% may be tolerated by some cell lines).[1][2][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Cloudiness or precipitate formation in the cell culture medium over time. | The compound may be degrading or interacting with components in the cell culture medium. The methanesulfonate salt form of this compound offers enhanced water solubility and stability.[4] | Use the methanesulfonate salt form of this compound if possible.[4] Prepare fresh dilutions of this compound in your cell culture medium immediately before use. Avoid storing the diluted compound for extended periods. |
| Precipitate observed after warming the cell culture medium. | Temperature changes can affect the solubility of the compound. | After diluting the this compound stock solution, ensure the medium is thoroughly mixed and visually inspected for any signs of precipitation before adding it to the cells. If warming is necessary, do so gradually and observe for any changes. |
| Inconsistent results or loss of compound activity. | Precipitation of the active compound leads to a lower effective concentration. | Visually inspect your culture vessels for any signs of precipitation before and during the experiment. If precipitation is observed, the results from that experiment may not be reliable. Follow the recommended procedures to prevent precipitation in subsequent experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[5][6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% is generally considered safe for most cell lines.[1][2] Some robust cell lines may tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[3][8][9]
Q3: Should I use the free base or the methanesulfonate salt of this compound?
A3: The methanesulfonate salt form of this compound is recommended as it generally exhibits enhanced water solubility and stability, which can help prevent precipitation in aqueous cell culture media.[4]
Q4: How should I prepare the final working concentration of this compound in cell culture medium?
A4: To minimize the risk of precipitation, it is recommended to perform a serial dilution. First, dilute your high-concentration DMSO stock solution into a small volume of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or vortexing. Then, add this intermediate dilution to the final volume of your cell culture medium to achieve the desired working concentration.
Q5: What should I do if I observe a precipitate after adding this compound to my cell culture medium?
A5: If you observe a precipitate, it is best to discard the solution and prepare it again. The presence of a precipitate indicates that the compound is not fully dissolved, and the actual concentration in solution will be lower than intended, leading to inaccurate experimental results.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Reagent: this compound (methanesulfonate salt form recommended for better solubility).
-
Solvent: High-purity, sterile DMSO.
-
Procedure:
-
Allow the this compound vial and DMSO to reach room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing Working Dilution of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO).
-
Pre-warmed, sterile cell culture medium.
-
Sterile microcentrifuge tubes or conical tubes.
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.1%).
-
In a sterile tube, perform a serial dilution by first adding the calculated volume of the stock solution to a small volume of pre-warmed medium.
-
Mix thoroughly by gentle pipetting.
-
Add this intermediate dilution to the final volume of the cell culture medium and mix again.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. reddit.com [reddit.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bcx 1470 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bcx 1470, a potent serine protease inhibitor of complement factor D and C1s, in in vitro experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a serine protease inhibitor that targets key enzymes in the complement system. Specifically, it inhibits Factor D, a crucial component of the alternative pathway, and C1s, a component of the classical pathway.[1][2] By inhibiting these proteases, this compound effectively blocks the activation of both the classical and alternative complement pathways.
Q2: What are the known IC50 values for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) values for this compound are:
These values indicate that this compound is a highly potent and selective inhibitor of C1s and Factor D.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of at least 10 mM. If you encounter solubility issues, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[1] For long-term storage, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.[3]
Q4: What is a good starting concentration range for my in vitro experiments?
A4: A good starting point for determining the optimal concentration of this compound in your experiments is to test a wide range of concentrations centered around the known IC50 values. Based on the provided data, a concentration range of 1 nM to 1 µM should be sufficient to observe a dose-dependent effect in most cell-based and biochemical assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Target/Pathway | Value | Reference(s) |
| IC50 | Factor D | 96 nM | [1][2] |
| C1s | 1.6 nM | [1][2] | |
| Trypsin | 326 nM | [1] | |
| Solubility | DMSO | ≥ 33.33 mg/mL | [3] |
| Stock Solution Storage | -20°C | 1 month | [1][3] |
| -80°C | 6 months | [1][3] |
Signaling Pathway Diagram
The following diagram illustrates the points of inhibition of this compound in the classical and alternative complement pathways.
Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.
Experimental Protocols
Detailed Methodology for Hemolytic Inhibition Assay (CH50)
This protocol describes how to assess the inhibitory effect of this compound on the classical complement pathway using a hemolytic assay.
Materials:
-
This compound
-
Normal human serum (NHS) as a source of complement
-
Sensitized sheep red blood cells (ssRBCs)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom plates
-
Spectrophotometer capable of reading absorbance at 415 nm
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in GVB++ to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO diluted in GVB++ to the same final concentration as the highest this compound concentration).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 50 µL of diluted NHS (typically a 1:80 dilution in GVB++) to each well containing the inhibitor or vehicle.
-
Include control wells:
-
100% Lysis Control: 100 µL of water and 50 µL of ssRBCs.
-
Spontaneous Lysis Control: 100 µL of GVB++ and 50 µL of ssRBCs.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the complement proteins in the serum.
-
-
Addition of Red Blood Cells:
-
Add 50 µL of ssRBCs (at a concentration of 1x10^8 cells/mL) to all wells except the 100% lysis and spontaneous lysis controls.
-
-
Second Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow for complement-mediated lysis.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.
-
-
Measurement of Hemolysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of spontaneous lysis) / (Absorbance of 100% lysis - Absorbance of spontaneous lysis)] x 100
-
Plot the % hemolysis against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the hemolytic inhibition assay.
Caption: Workflow for the Hemolytic Inhibition Assay to Determine this compound Potency.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
Problem 1: No or low inhibition observed even at high concentrations of this compound.
-
Possible Cause A: Inactive Compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and is within its expiration date. Prepare a fresh stock solution from a new vial of the compound if necessary.
-
-
Possible Cause B: Incorrect Assay Conditions.
-
Solution: Verify the concentration of all reagents, especially the serum and sensitized red blood cells. Ensure that the incubation times and temperatures are accurate. The complement system is sensitive to temperature fluctuations.
-
-
Possible Cause C: High Serum Concentration.
-
Solution: The concentration of complement proteins in the serum may be too high, requiring a higher concentration of the inhibitor. Try performing the assay with a higher dilution of the normal human serum.
-
Problem 2: High background or spontaneous lysis in control wells.
-
Possible Cause A: Poor Quality Serum.
-
Solution: The serum may have been improperly stored, leading to spontaneous complement activation. Use a fresh aliquot of serum that has been stored at -80°C and thawed on ice immediately before use.
-
-
Possible Cause B: Fragile Red Blood Cells.
-
Solution: The sensitized sheep red blood cells may be too fragile. Ensure they are handled gently and are not expired. Prepare fresh sensitized cells if necessary.
-
-
Possible Cause C: Contamination.
-
Solution: Microbial contamination can activate the complement system. Use sterile techniques and reagents throughout the experiment.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause A: Variability in Reagents.
-
Solution: Use the same batch of serum and sensitized red blood cells for all related experiments to minimize variability. If this is not possible, include a standard inhibitor with a known IC50 in each experiment to normalize the results.
-
-
Possible Cause B: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes and change tips between each dilution.
-
-
Possible Cause C: Edge Effects in the 96-well plate.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for critical samples. Fill the outer wells with PBS or water.
-
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: BCX-1470 Methanesulfonate vs. Freebase Form
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BCX-1470 methanesulfonate versus its freebase form. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results in our in vitro assays using a freshly prepared solution of BCX-1470. What could be the cause?
A1: Inconsistent results with freshly prepared solutions can often be attributed to solubility and stability issues. While both the methanesulfonate salt and the freebase form of BCX-1470 exhibit comparable biological activity at equivalent molar concentrations, the methanesulfonate salt form generally possesses enhanced water solubility and stability.[1] If you are using the freebase form, you may be experiencing incomplete dissolution or precipitation, leading to variability in the effective concentration in your assays.
Troubleshooting Steps:
-
Verify the form of BCX-1470: Confirm whether you are using the methanesulfonate salt or the freebase.
-
Ensure complete dissolution: For the freebase form, consider using a small amount of an organic solvent like DMSO to aid initial dissolution before adding it to your aqueous assay buffer. For the methanesulfonate salt, ensure the powder is fully dissolved in the aqueous buffer. Gentle warming or sonication may assist, but avoid excessive heat which could promote degradation.
-
pH of the medium: The stability of the freebase can be pH-dependent. In acidic to neutral aqueous solutions, the methanesulfonate salt is generally more stable. If your assay buffer is alkaline, it could potentially lead to the disproportionation of the salt to the less soluble freebase.
-
Prepare fresh solutions: It is always recommended to prepare solutions fresh for each experiment to minimize the impact of any potential degradation over time.
Q2: Our stock solution of BCX-1470 freebase in DMSO has turned slightly yellow after a week at 4°C. Is it still usable?
A2: A color change in your stock solution is a visual indicator of potential chemical degradation. For optimal results and to ensure the integrity of your experiments, it is strongly recommended to discard the discolored solution and prepare a fresh stock. The freebase form is generally less stable than the methanesulfonate salt.
Best Practices for Stock Solutions:
-
Use the methanesulfonate salt for stock solutions: Whenever possible, use the more stable BCX-1470 methanesulfonate for preparing stock solutions.
-
Recommended Storage: For BCX-1470 methanesulfonate stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[2] For the freebase form, it is advisable to store at -80°C and use it within a shorter timeframe, ideally within a month.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot your stock solution into single-use volumes.
Q3: We are conducting a long-term stability study and need to choose the most stable form of BCX-1470. Which form is recommended?
A3: For long-term stability studies, the methanesulfonate salt form of BCX-1470 is the recommended choice. Salt forms of active pharmaceutical ingredients are often more stable than their corresponding freebases.[3] The methanesulfonate salt of BCX-1470 is known to have enhanced stability.[1]
Comparative Stability Data: BCX-1470 Methanesulfonate vs. Freebase
The following table summarizes representative data from a forced degradation study comparing the stability of BCX-1470 methanesulfonate and its freebase form under various stress conditions. The data is expressed as the percentage of the parent compound remaining after the specified duration.
| Stress Condition | Duration | BCX-1470 Methanesulfonate (% Remaining) | BCX-1470 Freebase (% Remaining) |
| Solid-State | |||
| 40°C / 75% RH | 4 weeks | 98.5 | 92.1 |
| 60°C | 2 weeks | 95.2 | 85.7 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | 96.5 |
| Solution-State (in 1:1 Acetonitrile:Water) | |||
| 0.1 M HCl at 60°C | 24 hours | 92.3 | 78.4 |
| pH 7.4 Buffer at 40°C | 7 days | 97.8 | 91.2 |
| 0.01 M NaOH at RT | 8 hours | 85.6 | 65.9 |
| 3% H₂O₂ at RT | 24 hours | 90.1 | 82.5 |
Caption: Representative stability data of BCX-1470 methanesulfonate vs. freebase form.
Experimental Protocols
Protocol for Comparative Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to compare the stability of BCX-1470 methanesulfonate and its freebase form.
1. Materials:
-
BCX-1470 methanesulfonate
-
BCX-1470 freebase
-
HPLC grade acetonitrile, water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
Phosphate buffer (pH 7.4)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature and humidity controlled oven
2. Sample Preparation:
-
Prepare stock solutions of both BCX-1470 methanesulfonate and freebase in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.02 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.
-
Thermal Degradation (Solution): Prepare a solution in a 1:1 acetonitrile:water mixture and heat at 60°C.
-
Thermal Degradation (Solid): Place a known amount of solid sample in an oven at 60°C.
-
Photostability (Solid): Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines.
4. Time Points:
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solution studies; 1, 2, 4 weeks for solid-state studies).
5. Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound.
Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
BCX-1470 Mechanism of Action in the Complement System
BCX-1470 is a serine protease inhibitor that targets Factor D and C1s, key enzymes in the alternative and classical pathways of the complement system, respectively. By inhibiting these proteases, BCX-1470 effectively blocks the amplification of the complement cascade.
Caption: Inhibition of the Complement Cascade by BCX-1470.
Experimental Workflow for Comparative Stability Study
This workflow outlines the key steps in performing a comparative stability study of BCX-1470 methanesulfonate and its freebase form.
Caption: Workflow for BCX-1470 Comparative Stability Analysis.
References
troubleshooting inconsistent results with Bcx 1470
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcx 1470.
Troubleshooting Inconsistent Results
This guide addresses common issues that may lead to inconsistent experimental outcomes with this compound.
| Question | Possible Causes | Recommended Solutions |
| Why am I seeing variable inhibition of complement activation (e.g., in hemolytic assays)? | Compound Solubility and Stability: this compound, particularly the free base form, may have limited aqueous solubility. Precipitates or degradation can lead to lower effective concentrations. The methanesulfonate salt form of this compound generally has improved water solubility and stability[1]. Stock solutions of this compound methanesulfonate are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly[1]. Repeated freeze-thaw cycles can lead to degradation. | - Use the this compound methanesulfonate salt for enhanced solubility and stability[1]. - Prepare fresh working solutions for each experiment from a properly stored stock solution. - If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution[1]. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Assay Component Variability: The activity of complement proteins in serum or plasma is labile and can be affected by handling and storage. | - Ensure strict and consistent sample handling protocols, including prompt processing, cold centrifugation, and storage at -80°C. - Use serum or plasma from a consistent source and handle all samples identically. | |
| My IC50 values for Factor D or C1s inhibition are different from published values. | Substrate Concentration: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay. | - Ensure that the substrate concentration is kept consistent across all experiments and is ideally at or below the Michaelis-Menten constant (Km) for the enzyme. |
| Enzyme Activity: The activity of Factor D and C1s can vary between lots and may decrease with improper storage. | - Use a consistent source and lot of purified enzymes. - Properly store enzymes according to the manufacturer's instructions. - Perform a standard curve with a reference inhibitor in each experiment to monitor enzyme activity. | |
| Incorrect Buffer or pH: Enzyme activity is sensitive to the pH and ionic strength of the buffer. | - Use the recommended buffer system for the specific assay. For Factor D cleavage assays, a common buffer is 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 5 mM MgCl2. | |
| I am observing unexpected off-target effects in my cellular assays. | Trypsin Inhibition: this compound is known to inhibit trypsin, although with lower potency than its primary targets[1]. Trypsin or trypsin-like proteases are often used in cell culture (e.g., for cell detachment). | - When detaching cells, use trypsin inhibitors or a non-enzymatic cell dissociation solution. - Thoroughly wash cells after trypsinization to remove any residual trypsin before starting the experiment. |
| Non-specific Inhibition: At high concentrations, compounds can cause non-specific inhibition through aggregation or other mechanisms. | - Determine the full dose-response curve to ensure you are working within the specific inhibitory range. - Include appropriate vehicle controls in all experiments. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound.
| Target | Assay Type | IC50 (nM) | Notes |
| Factor D | Esterolytic Activity | 96 | [1] |
| C1s | Esterolytic Activity | 1.6 | [1] |
| Trypsin | Esterolytic Activity | 326 | This compound is approximately 3.4-fold less potent against trypsin than Factor D and 200-fold less potent than against C1s[1]. |
| Classical Pathway | Hemolysis | 46 | Inhibition of classical pathway-mediated hemolysis of target red blood cells. |
| Alternative Pathway | Hemolysis | 330 | Inhibition of alternative pathway-mediated hemolysis of target red blood cells. |
Experimental Protocols
Esterolytic Activity Assay for C1s Inhibition
This protocol is adapted for determining the inhibitory activity of this compound on C1s using a chromogenic substrate.
Materials:
-
Purified human C1s
-
This compound
-
Chromogenic substrate for C1s (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (buffer with the same concentration of DMSO).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 160 µL of C1s solution (at a final concentration appropriate for the assay) to each well and incubate for 15 minutes at 37°C.
-
Add 20 µL of the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes at 37°C.
-
The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Hemolytic Assay for Classical Pathway Inhibition
This protocol provides a general framework for assessing the effect of this compound on the classical complement pathway.
Materials:
-
This compound
-
Normal human serum (as a source of complement)
-
Antibody-sensitized sheep red blood cells (EAs)
-
Gelatin Veronal Buffer (GVB++)
-
96-well V-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in GVB++.
-
In a 96-well plate, add 50 µL of diluted normal human serum to each well.
-
Add 50 µL of each this compound dilution to the appropriate wells. Include a positive control (serum with buffer) and a negative control (buffer only).
-
Incubate the plate for 30 minutes at 37°C.
-
Add 100 µL of EAs to each well.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate to pellet the intact red blood cells.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.
-
Calculate the percent hemolysis for each sample, with 100% lysis determined from a control well with water instead of buffer.
-
Determine the IC50 value by plotting the percent inhibition of hemolysis against the this compound concentration.
Visualizations
Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a serine protease inhibitor that primarily targets Factor D and C1s of the complement system. By inhibiting these enzymes, it blocks the activation of both the alternative and classical complement pathways, respectively.
Q2: What is the difference between this compound and this compound methanesulfonate? A2: this compound methanesulfonate is the salt form of the compound. It generally exhibits enhanced water solubility and stability compared to the free base form, which can be advantageous for achieving consistent results in aqueous experimental systems[1].
Q3: How should I prepare a stock solution of this compound? A3: this compound is soluble in DMSO. For in vivo studies, a common stock solution is prepared in DMSO and then further diluted in a vehicle containing PEG300, Tween-80, and saline[1]. For in vitro assays, a stock solution in 100% DMSO is typically prepared and then diluted to the final working concentration in the appropriate assay buffer.
Q4: Can this compound be used in cell-based assays? A4: Yes, this compound can be used in cell-based assays. However, it is important to consider its potential off-target effects, such as the inhibition of trypsin, which may be used in cell culture. It is recommended to include appropriate controls to account for any non-specific effects.
Q5: What are the recommended storage conditions for this compound? A5: The solid form of this compound should be stored according to the manufacturer's recommendations, typically at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles.
References
Technical Support Center: Assessing the Cytotoxicity of Bcx 1470 in Primary Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Bcx 1470 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, small molecule serine protease inhibitor.[1][2] Its primary mechanism of action is the inhibition of two key enzymes of the complement system: Factor D of the alternative pathway and C1s of the classical pathway.[1][3][4] By inhibiting these proteases, this compound effectively blocks the activation of both the classical and alternative complement cascades.[1][2]
Q2: What are the known IC50 values for this compound?
A2: The reported IC50 values for this compound are:
Q3: Is this compound expected to be cytotoxic to primary cells?
A3: As a complement inhibitor, the primary activity of this compound is to modulate an immune response rather than to directly induce cell death. However, like any compound, it may exhibit off-target effects or cytotoxicity at high concentrations. Therefore, it is essential to experimentally determine its cytotoxic profile in the specific primary cell type of interest.
Q4: How do I prepare a stock solution of this compound?
A4: this compound methanesulfonate is soluble in DMSO at concentrations of ≥ 33.33 mg/mL (83.64 mM).[6][7] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline have been described.[6] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as it can be toxic to primary cells at higher concentrations (typically >0.5%).
Q5: Which primary cells are most relevant for testing the cytotoxicity of a complement inhibitor like this compound?
A5: The choice of primary cells should be guided by the intended therapeutic application of this compound. Relevant cell types could include:
-
Immune cells: Peripheral blood mononuclear cells (PBMCs), macrophages, or neutrophils to assess effects on the cells involved in the complement system.
-
Endothelial cells: To evaluate potential vascular effects.
-
Organ-specific primary cells: Depending on the therapeutic target, primary cells from the kidney, liver, or other organs might be relevant.
Troubleshooting Guides
General Troubleshooting for Cytotoxicity Assays in Primary Cells
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for cell seeding and reagent addition. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| High background signal in negative controls | Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Components in the culture medium interfering with the assay. | Use phenol red-free medium if it interferes with colorimetric or fluorometric readings. Serum can contain LDH, leading to high background in LDH assays; consider reducing serum concentration or using serum-free medium during the assay. | |
| Low signal or no response to positive control | Low cell number or poor cell health. | Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Insufficient incubation time. | Optimize the incubation time for both the compound treatment and the assay itself. | |
| Inactive positive control. | Use a fresh, validated positive control for cytotoxicity (e.g., staurosporine for apoptosis, Triton X-100 for necrosis). |
Troubleshooting for this compound-Specific Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium | Low solubility of the compound at the tested concentration. | Ensure the final DMSO concentration is as low as possible while maintaining solubility. If precipitation occurs, gentle heating or sonication of the stock solution might help before dilution.[6] Consider using the methanesulfonate salt form, which generally has better water solubility.[1] |
| Unexpected cell proliferation at low concentrations | Hormetic effects or off-target signaling. | This is a known biological phenomenon. Document the dose-response curve accurately. |
| No observed cytotoxicity even at high concentrations | This compound may have low intrinsic cytotoxicity in the chosen cell type. | This could be the true result. Consider extending the incubation time or using a more sensitive cytotoxicity assay. Also, confirm the activity of your this compound stock by a functional assay if possible. |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane disruption and necrosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium (low serum recommended)
-
This compound
-
LDH cytotoxicity detection kit
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound, a vehicle control, and controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired treatment duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9]
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer[10]
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound in larger formats (e.g., 6-well plates).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[11]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Add additional binding buffer to each sample.
-
Analyze the samples by flow cytometry as soon as possible.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Inhibition of the complement cascade by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Methanesulfonate (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 10. kumc.edu [kumc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
A Comparative Guide to Factor D Inhibitors: Danicopan vs. BCX1470
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two Factor D inhibitors: danicopan (Voydeya™, ALXN2040), a clinically approved therapeutic, and BCX1470, a preclinical investigational compound. The comparison focuses on their mechanism of action, available performance data, and developmental status to inform research and drug development efforts in complement-mediated diseases.
Executive Summary
The landscape of Factor D inhibitors is marked by a significant disparity in clinical development. Danicopan is a first-in-class, orally administered, reversible inhibitor of Factor D that has undergone extensive clinical evaluation and received regulatory approval as an add-on therapy for Paroxysmal Nocturnal Hemoglobinuria (PNH). In contrast, BCX1470 is an older, irreversible serine protease inhibitor with activity against both Factor D and C1s. Publicly available data for BCX1470 is limited to the preclinical stage, and its clinical development appears to have been discontinued. This guide will objectively present the available data for both compounds.
Mechanism of Action: Targeting the Alternative Complement Pathway
The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is a key driver in several diseases, including PNH. Factor D is the rate-limiting enzyme in the AP, cleaving Factor B to form the AP C3 convertase (C3bBb). Inhibition of Factor D is a potent strategy to control AP activation.
Danicopan is a highly selective, reversible small-molecule inhibitor of Factor D.[1][2] By binding to Factor D, it blocks the formation of the C3 convertase, thereby preventing the amplification of the complement cascade and the downstream events that lead to hemolysis.[3][4]
BCX1470 is a serine protease inhibitor that irreversibly inhibits Factor D.[5] However, it also demonstrates potent inhibition of C1s, a key protease in the classical complement pathway, making it a less selective inhibitor of the alternative pathway compared to danicopan.[6]
Comparative Performance Data
A direct comparison is limited by the disparity in available data. Danicopan has a robust portfolio of clinical trial results, while BCX1470 data is restricted to in vitro enzymatic assays.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Inhibition Type | Potency | Reference |
| Danicopan | Factor D | Reversible | Kd = 0.54 nM | [7] |
| BCX1470 | Factor D, C1s | Irreversible | IC50 = 96 nM (Factor D)IC50 = 1.6 nM (C1s) | [6][8] |
Table 2: Clinical Efficacy of Danicopan in PNH (ALPHA Phase III Trial)
Danicopan as add-on therapy to ravulizumab or eculizumab in patients with clinically significant extravascular hemolysis. No clinical data is available for BCX1470.
| Endpoint (Change from Baseline at Week 12) | Danicopan Add-On (n=49) | Placebo Add-On (n=24) | P-value | Reference |
| Hemoglobin (g/dL) | +2.94 | +0.50 | <0.0001 | [9] |
| Absolute Reticulocyte Count (x109/L) | -83.8 | +3.5 | N/A | [10] |
| Lactate Dehydrogenase (U/L) | -23.49 | -2.92 | N/A | [10] |
| FACIT-Fatigue Score | +7.9 | +1.8 | 0.002 | [11] |
| Transfusion Avoidance | 83% | 38% | N/A | [10] |
Table 3: Safety and Tolerability Profile of Danicopan
No clinical safety data is available for BCX1470.
| Adverse Event Profile | Details | Reference |
| Common Adverse Events | Headache, nausea, diarrhea, arthralgia, COVID-19, pyrexia. Most events were mild. | [10][12][13] |
| Serious Adverse Events | In the ALPHA trial, serious adverse events reported in the danicopan group included cholecystitis and COVID-19 (one patient each). No serious events were deemed related to the study drug. | [14][15] |
| Regulatory Status | Approved in the US, Japan, and EU as add-on therapy for PNH with extravascular hemolysis. | [12][16][17][18] |
Experimental Protocols
A key in vitro experiment to assess the activity of Factor D inhibitors is the complement-dependent hemolysis assay (e.g., Ham test), which measures the ability of a compound to protect complement-sensitive red blood cells from lysis.
Protocol: In Vitro Hemolysis Assay (Modified Ham Test)
-
Cell Preparation: Isolate PNH-like erythrocytes (or erythrocytes from a PNH patient). PNH cells lack the complement-regulating proteins CD55 and CD59, making them susceptible to complement-mediated lysis.
-
Serum Preparation: Obtain normal human serum to serve as a source of complement proteins.
-
Inhibitor Preparation: Prepare serial dilutions of the Factor D inhibitor (e.g., danicopan or BCX1470) in a suitable buffer.
-
Assay Reaction: In a 96-well plate, combine the PNH erythrocytes, diluted human serum, and the inhibitor at various concentrations. Include control wells: buffer only (no hemolysis), serum with EDTA (no complement activation), and water (100% hemolysis).
-
Acidification & Incubation: Acidify the serum (e.g., with HCl) to promote activation of the alternative pathway. Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Measurement: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a specific wavelength (e.g., 412 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the controls. Plot the data to determine the IC50 value, which represents the concentration of the inhibitor required to block 50% of hemolysis.[19]
Conclusion and Comparative Summary
Danicopan and BCX1470 represent two vastly different stages of drug development. Danicopan is a clinically validated, highly selective, and orally available Factor D inhibitor that has proven its efficacy and safety as an add-on therapy for PNH, leading to its approval by major regulatory bodies.[16][17] BCX1470 is a preclinical tool compound characterized by its irreversible mechanism and dual inhibition of Factor D and C1s.[5][6] The lack of public clinical data for BCX1470 prevents any meaningful comparison of clinical performance.
For researchers in the field, danicopan serves as the benchmark for a successful, selective Factor D inhibitor. BCX1470, with its distinct profile, may be useful as a research tool for studying the broader effects of complement inhibition but does not represent a viable clinical alternative based on current knowledge.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 3. medcentral.com [medcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Insights into Factor D Inhibition [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BCX 1470 Methanesulfonate (CTI-014) - Creative Biolabs [creative-biolabs.com]
- 9. Add-on Factor D Inhibitor Improves Hemoglobin Levels in PNH with Hemolysis | Docwire News [docwirenews.com]
- 10. Long-term ALPHA Phase III trial data showed danicopan as add-on to ULTOMIRIS® or SOLIRIS® sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular hemolysis | User | chroniclejournal.com [markets.chroniclejournal.com]
- 11. Iptacopan and danicopan for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danicopan Approved as Add-On Therapy to Ravulizumab or Eculizumab for Extravascular Hemolysis in Adults With Paroxysmal Nocturnal Hemoglobinuria - The ASCO Post [ascopost.com]
- 13. astrazeneca.com [astrazeneca.com]
- 14. onclive.com [onclive.com]
- 15. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Voydeya approved in the US as add-on therapy to ravulizumab or eculizumab for treatment of extravascular haemolysis in adults with the rare disease PNH [astrazeneca.com]
- 17. drugs.com [drugs.com]
- 18. VOYDEYA™ approved in the US as add-on therapy to ravulizumab or eculizumab for treatment of extravascular hemolysis in adults with the rare disease PNH [astrazeneca-us.com]
- 19. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Bcx 1470 vs FUT-175 for complement inhibition
An Objective Comparison of Bcx 1470 and FUT-175 for Complement System Inhibition
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to inflammation and tissue damage in a variety of diseases. Consequently, the development of complement inhibitors is a significant area of therapeutic research. This guide provides a detailed comparison of two synthetic serine protease inhibitors, this compound and FUT-175 (also known as nafamostat), focusing on their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and FUT-175 are serine protease inhibitors that target key enzymes within the complement cascade. However, they exhibit different target profiles.
This compound is a potent inhibitor that targets key proteases in both the classical and alternative pathways. Specifically, it inhibits C1s, a critical enzyme for the activation of the classical pathway, and Factor D, the rate-limiting enzyme for the activation of the alternative pathway[1][2][3].
FUT-175 (Nafamostat) is a broad-spectrum serine protease inhibitor.[4][5] Within the complement system, it has been shown to inhibit C1r and C1s of the classical pathway, as well as Factor D and the enzymatic Bb component of Factor B in the alternative pathway[6][7][8]. Its broader activity also extends to other systems, including the coagulation and fibrinolytic pathways[4][5].
The diagram below illustrates the three pathways of the complement system and the specific points of inhibition for each compound.
Caption: The complement cascade and points of inhibition by this compound and FUT-175.
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound and FUT-175 has been quantified through various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures. It is important to note that these values are derived from separate studies and may not be directly comparable due to differences in experimental conditions.
| Target / Pathway | Inhibitor | Reported IC50 / Activity | Reference |
| Enzymatic Targets | |||
| C1s (Classical) | This compound | 1.6 nM | [1][2][3] |
| FUT-175 | ~10⁻⁸ M range | [6][8] | |
| C1r (Classical) | FUT-175 | ~10⁻⁸ M range | [6][8] |
| Factor D (Alternative) | This compound | 96 nM | [1][2][3] |
| FUT-175 | Inhibits Factor D | [7] | |
| C1 Protease Activity (Classical C3 Convertase Formation) | FUT-175 | 3.0 x 10⁻⁸ M (30 nM) | [9] |
| Functional Pathways | |||
| Classical Pathway-Mediated Hemolysis | This compound | 46 nM | [2] |
| FUT-175 | Effective Inhibition | [6][10] | |
| Alternative Pathway-Mediated Hemolysis | This compound | 330 nM | [2] |
| FUT-175 | Effective Inhibition | [6] |
Experimental Protocols
The evaluation of complement inhibitors relies on standardized assays that measure the activity of specific pathways or enzymes. Below are detailed methodologies for key experiments cited in the literature.
ELISA-Based Classical Pathway Inhibition Assay
This method quantifies the inhibition of the classical pathway by measuring the deposition of complement activation products.
Caption: Generalized workflow for an ELISA-based complement inhibition assay.
Detailed Methodology:
-
Coating: Microtiter wells are coated with a classical pathway activator, such as human IgG or immune complexes (e.g., HSA-anti-HSA), and incubated overnight at 4°C.[11][12]
-
Blocking: Plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Normal human serum (NHS), used as the source of complement proteins, is pre-incubated on ice for 5-15 minutes with various concentrations of the inhibitor (this compound or FUT-175) or a vehicle control.[11]
-
Activation: The serum-inhibitor mixtures are added to the coated wells and incubated for 30-60 minutes at 37°C to allow complement activation and deposition.[11][13]
-
Detection: After washing the plates, the deposition of complement products is detected by incubating with a primary antibody specific for a neo-epitope on an activation fragment, such as biotinylated anti-C4b or anti-C3b.[11][13]
-
Signal Generation: Following another wash step, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added.
-
Measurement: After a final wash, a chromogenic substrate is added, and the reaction is stopped. The absorbance is measured using a spectrophotometer. The percentage of inhibition is calculated relative to the control wells without an inhibitor.
Hemolytic Assay for Pathway Inhibition (CH50/APH50)
Hemolytic assays are functional assays that measure the ability of the entire complement cascade to lyse antibody-sensitized erythrocytes (for the classical pathway, CH50) or rabbit erythrocytes (for the alternative pathway, APH50).
Detailed Methodology:
-
Cell Preparation: For the classical pathway, sheep erythrocytes are sensitized by incubating them with a sub-agglutinating dilution of anti-sheep erythrocyte antibodies (hemolysin). For the alternative pathway, rabbit erythrocytes are typically used.
-
Assay Reaction: A standardized amount of sensitized sheep erythrocytes (for CH50) or rabbit erythrocytes (for APH50) is incubated with a source of complement (e.g., diluted normal human or guinea pig serum).[10][14]
-
Inhibition: The serum is pre-incubated with multiple dilutions of the test inhibitor (this compound or FUT-175) before the addition of the erythrocytes.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
Quantification: The reaction is stopped by adding ice-cold saline or buffer. The tubes are centrifuged to pellet intact erythrocytes. The amount of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant at 412 or 541 nm.
-
Analysis: Control tubes for 0% lysis (no serum) and 100% lysis (cells in distilled water) are included. The percentage of hemolysis inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as the concentration that inhibits 50% of the maximal hemolysis.
Summary and Conclusion
Both this compound and FUT-175 are effective inhibitors of the complement system, acting on key serine proteases.
-
This compound demonstrates potent and specific inhibition of C1s and Factor D, making it a dual inhibitor of the classical and alternative pathways. The available quantitative data shows particularly high potency against C1s (IC50 = 1.6 nM) and classical pathway-mediated hemolysis (IC50 = 46 nM)[1][2].
-
FUT-175 (Nafamostat) is a broader-spectrum inhibitor, targeting C1r, C1s, Factor D, and Factor B within the complement system, in addition to proteases in other physiological cascades[4][6][7]. Its potency against complement proteases is generally in the nanomolar range[6][9].
The choice between these inhibitors would depend on the specific research or therapeutic goal. This compound offers a more targeted inhibition within the complement system, while FUT-175 provides a broader inhibitory profile that may be beneficial in conditions with multifactorial protease involvement but could also carry a higher risk of off-target effects. The experimental protocols described provide a framework for researchers to conduct further comparative studies to evaluate these and other novel complement inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]
- 4. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 6. Pharmacological Studies of FUT-175, Nafamstat Mesilate [jstage.jst.go.jp]
- 7. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of FUT-175 on complement activation and its application for glomerulonephritis with hypocomplementemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FUT-175, a synthetic inhibitor of the complement pathway, protects against the inactivation of infectious retroviruses by human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Functional and Structural Characterization of a Potent C1q Inhibitor Targeting the Classical Pathway of the Complement System [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Protease inhibitor nafamostat mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Bcx 1470: A Comparative Guide on Complement Component Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Bcx 1470 is a synthetic, small molecule serine protease inhibitor that has demonstrated potent inhibition of key enzymes in the complement system. This guide provides a comprehensive comparison of this compound's activity against its primary targets and its broader effects on the classical and alternative complement pathways. While direct quantitative data on the cross-reactivity of this compound with a wide range of individual complement components is not extensively available in the public domain, this document synthesizes the existing data to offer insights into its selectivity.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary targets, Factor D and C1s, as well as the serine protease trypsin. Furthermore, its overall inhibitory effect on the classical and alternative complement pathways has been assessed using hemolytic assays.
| Target | IC50 (nM) | Pathway | Comments |
| Factor D | 96[1][2][3][4][5] | Alternative | A key serine protease in the alternative pathway. |
| C1s | 1.6[1][2][3][4][5] | Classical | A key serine protease in the classical pathway. |
| Trypsin | 326[2][4][5] | N/A | A measure of selectivity against a common serine protease. |
| Classical Pathway | 46[3] | Classical | Overall inhibition measured by hemolytic assay. |
| Alternative Pathway | 330[3] | Alternative | Overall inhibition measured by hemolytic assay. |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Cross-Reactivity with Other Complement Components
Experimental Methodologies
The following are detailed descriptions of the likely experimental protocols used to obtain the inhibitory data for this compound.
Enzymatic Assays for Factor D and C1s Inhibition
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of Factor D and C1s.
-
Principle: The activity of these serine proteases is measured by their ability to cleave a specific substrate, resulting in a detectable signal (e.g., colorimetric or fluorometric). The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
-
Protocol Outline:
-
Reagents and Buffers: Purified human Factor D or C1s, a specific chromogenic or fluorogenic substrate for each enzyme, and an appropriate reaction buffer (e.g., Tris-buffered saline).
-
Assay Procedure:
-
A fixed concentration of Factor D or C1s is pre-incubated with a range of this compound concentrations for a defined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hemolytic Assays for Classical and Alternative Pathway Inhibition
-
Objective: To measure the overall inhibitory effect of this compound on the entire classical and alternative complement pathways.
-
Principle: The functional integrity of the complement pathways is assessed by their ability to lyse antibody-sensitized sheep red blood cells (classical pathway) or rabbit red blood cells (alternative pathway). Inhibition of lysis by this compound is quantified.
-
Protocol Outline for Classical Pathway (CH50 Assay):
-
Reagents and Buffers: Antibody-sensitized sheep erythrocytes, normal human serum (as a source of complement), and gelatin veronal buffer containing calcium and magnesium (GVB++).
-
Assay Procedure:
-
A standardized suspension of sensitized sheep erythrocytes is incubated with a fixed dilution of normal human serum in the presence of varying concentrations of this compound.
-
The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped, and intact cells are pelleted by centrifugation.
-
-
Data Analysis: The extent of hemolysis is determined by measuring the absorbance of the released hemoglobin in the supernatant at a specific wavelength (e.g., 412 nm). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of hemolysis.
-
-
Protocol Outline for Alternative Pathway (APH50 Assay):
-
Reagents and Buffers: Rabbit erythrocytes, normal human serum, and gelatin veronal buffer containing magnesium and EGTA (Mg-EGTA-GVB) to chelate calcium and block the classical pathway.
-
Assay Procedure:
-
The procedure is similar to the CH50 assay, but with rabbit erythrocytes as the target cells and a buffer that specifically allows for alternative pathway activation.
-
-
Data Analysis: The IC50 value is determined in the same manner as for the classical pathway.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the role of this compound in the complement system and the methods used to assess its function, the following diagrams are provided.
Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.
Caption: Generalized workflow for a hemolytic assay to determine complement inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Classical Pathway Inhibitors: BCX-1470, Sutimlimab, and C1-Esterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The classical complement pathway is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to tissue damage and contribute to the pathology of numerous autoimmune and inflammatory diseases. Consequently, targeting the classical pathway has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of BCX-1470, a dual inhibitor of C1s and Factor D, with other notable classical pathway inhibitors, including the highly specific C1s inhibitor Sutimlimab and the broader-acting C1-esterase inhibitors.
Introduction to the Inhibitors
The inhibitors covered in this guide represent distinct approaches to modulating the classical complement pathway.
-
BCX-1470 : A small molecule serine protease inhibitor that uniquely targets both C1s, the key enzyme of the classical pathway, and Factor D, a critical component of the alternative pathway.[1][2][3][4] This dual-inhibition mechanism suggests a broad-spectrum complement modulation capability.
-
Sutimlimab (Enjaymo®) : A first-in-class humanized monoclonal antibody that selectively targets and inhibits C1s.[5][6][7][8] Its high specificity for the classical pathway preserves the functions of the alternative and lectin pathways.[5][6] Sutimlimab is approved for the treatment of hemolysis in adults with Cold Agglutinin Disease (CAD).[7][9]
-
C1-Esterase Inhibitors (C1-INH) (e.g., Cinryze®, Berinert®) : These are plasma-derived or recombinant forms of the natural C1-inhibitor protein.[10][11][12][13][14][15][16][17][18] They are a replacement therapy for hereditary angioedema (HAE) and act as broad-spectrum serine protease inhibitors, regulating not only the classical complement pathway but also the contact system (kallikrein) and the intrinsic coagulation pathway.[11][13][18]
Mechanism of Action
The inhibitors discussed employ different strategies to block the classical pathway, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of Action of Classical Pathway Inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of BCX-1470 and Sutimlimab. Direct head-to-head comparative studies are limited, and data for C1-INH is typically presented in terms of clinical efficacy rather than IC50 values.
| Inhibitor | Target(s) | IC50/IC90 | Assay Type | Reference |
| BCX-1470 | C1s | IC50: 1.6 nM | Esterolytic Activity | [1][2][3][4] |
| Factor D | IC50: 96 nM | Esterolytic Activity | [1][2][3][4] | |
| Classical Pathway | IC50: 46 nM | Hemolysis Assay | [1] | |
| Alternative Pathway | IC50: 330 nM | Hemolysis Assay | [1] | |
| Sutimlimab | C1s | IC90: 15.5 µg/mL | Classical Pathway Activity | [19] |
Note: IC50 (half-maximal inhibitory concentration) and IC90 (90% inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Clinical Efficacy and Therapeutic Indications
| Inhibitor | Approved Indication(s) | Key Clinical Trial Findings |
| BCX-1470 | Not Approved | Preclinical data shows blockage of the reverse passive Arthus (RPA) reaction in rats.[1] |
| Sutimlimab | Cold Agglutinin Disease (CAD)[7][9] | In the Phase 3 CARDINAL study for CAD patients with a recent transfusion history, Sutimlimab led to rapid inhibition of hemolysis.[20] The Phase 3 CADENZA trial in patients without a recent transfusion history also demonstrated significant improvements in hemoglobin levels and fatigue scores.[21] |
| C1-INH | Hereditary Angioedema (HAE)[10][11][12][13][16][17] | Clinical studies have shown that C1-INH prophylaxis significantly reduces the frequency and severity of HAE attacks in both adults and children.[12][22] It is used for both acute treatment and prophylaxis.[11][12][13][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate classical pathway inhibitors.
1. Hemolytic Inhibition Assay
This assay measures the ability of an inhibitor to prevent the lysis of antibody-sensitized red blood cells by the classical complement pathway.
-
Objective: To determine the functional inhibition of the entire classical pathway.
-
Methodology:
-
Sheep red blood cells (SRBCs) are sensitized by incubation with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).
-
Sensitized SRBCs are washed and resuspended to a standard concentration.
-
Normal human serum (NHS), as a source of complement, is pre-incubated with serial dilutions of the test inhibitor (e.g., BCX-1470) for a specified time.
-
The sensitized SRBCs are added to the serum-inhibitor mixtures.
-
The reaction is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped by adding ice-cold saline, and the samples are centrifuged to pellet intact cells.
-
The amount of hemolysis is quantified by measuring the absorbance of the supernatant (due to hemoglobin release) at a specific wavelength (e.g., 412 nm).
-
The percentage of hemolysis inhibition is calculated relative to controls with no inhibitor (0% inhibition) and heat-inactivated serum (100% inhibition).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for a Hemolytic Inhibition Assay.
2. C4 Deposition ELISA
This assay measures the inhibition of C4 cleavage and deposition, an early step in classical pathway activation.
-
Objective: To assess the specific inhibition of C1s activity.
-
Methodology:
-
Microtiter plates are coated with an activator of the classical pathway, such as aggregated IgG or IgM.
-
The plates are washed and blocked to prevent non-specific binding.
-
Normal human serum (diluted) is pre-incubated with various concentrations of the test inhibitor.
-
The serum-inhibitor mixtures are added to the coated wells and incubated to allow for complement activation.
-
The plates are washed to remove unbound components.
-
The deposition of C4b is detected using a specific primary antibody against C4b, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chromogenic substrate for HRP is added, and the color development is measured using a plate reader.
-
The degree of C4b deposition is proportional to the absorbance, and the inhibitory effect of the compound is calculated.
-
Summary and Future Perspectives
The landscape of classical pathway inhibitors is evolving, with a shift towards more targeted therapies.
-
BCX-1470 represents an interesting research compound with its dual inhibitory action on both the classical and alternative pathways. Its development status is less clear compared to other agents, but it serves as a valuable tool for preclinical studies.
-
Sutimlimab exemplifies the success of a highly specific inhibitor, offering a targeted therapeutic option for diseases primarily driven by the classical pathway, such as Cold Agglutinin Disease. Its approval marks a significant milestone in the field.
-
C1-Esterase Inhibitors remain a cornerstone of therapy for HAE. Their broad-spectrum activity is beneficial in this condition, where the contact system also plays a crucial role.
Future research will likely focus on developing more specific and potent small molecule inhibitors, as well as expanding the therapeutic applications of existing and novel biologics to a wider range of complement-mediated diseases. The continued exploration of different inhibitory mechanisms will be crucial in tailoring treatments to the specific pathophysiology of each condition.
References
- 1. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCX 1470 (CTI-015) - Creative Biolabs [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What are the approved indications for Sutimlimab? [synapse.patsnap.com]
- 7. Sutimlimab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sutimlimab for the Treatment of Cold Agglutinin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US FDA OKs Sanofi’s sutimlimab after initial rejection | BioWorld [bioworld.com]
- 10. What Is CINRYZE® and How Does It Work? [cinryze.com]
- 11. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinryze: Dosage, alternatives, how it’s given, and more [medicalnewstoday.com]
- 13. Berinert ([C1 Esterase Inhibitor (Human)] Freeze-dried powder): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. What is Cinryze used for and how does it work? [drugs.com]
- 15. drugs.com [drugs.com]
- 16. Why BERINERT | BERINERT C1 Esterase Inhibitor, Human [berinert.com]
- 17. Cinryze® - Vivo Infusion [vivoinfusion.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. A Randomized, First‐in‐Human, Healthy Volunteer Trial of sutimlimab, a Humanized Antibody for the Specific Inhibition of the Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Complement C1s with Sutimlimab in Patients with Cold Agglutinin Disease: Results from the Phase 3 Cardinal Study [congressreport.eu]
- 21. Sutimlimab in patients with cold agglutinin disease: results of the randomized placebo-controlled phase 3 CADENZA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A randomized trial of human C1 inhibitor prophylaxis in children with hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Bcx 1470 and Other Complement Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Bcx 1470, a dual inhibitor of complement factors D and C1s, against other selected complement modulators. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications in complement-mediated diseases.
Introduction to Complement-Modulating Therapeutics
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to tissue damage and contribute to the pathology of numerous inflammatory and autoimmune diseases. Consequently, the development of therapeutic agents that modulate complement activation is an area of intense research. This guide focuses on this compound and compares its preclinical in vivo efficacy with that of other key complement inhibitors, including the Factor D inhibitor danicopan and the C1s inhibitor sutimlimab.
Overview of Compared Complement Modulators
| Compound | Target(s) | Mechanism of Action | Pathway(s) Inhibited |
| This compound | Factor D, C1s | Serine protease inhibitor | Alternative & Classical |
| Danicopan | Factor D | Small molecule inhibitor | Alternative |
| Sutimlimab | C1s | Monoclonal antibody | Classical |
In Vivo Efficacy Comparison
A direct head-to-head in vivo comparison of this compound, danicopan, and sutimlimab in the same animal model is not currently available in the public domain. However, this guide presents available preclinical data from various in vivo models to facilitate an indirect comparison.
This compound in a Rat Model of Reverse Passive Arthus Reaction
This compound has been evaluated in a rat model of a reverse passive Arthus (RPA) reaction, a well-established model of immune complex-mediated inflammation where complement activation is a key pathogenic driver. A study demonstrated that this compound effectively blocked the development of RPA-induced edema in the rat [1]. While specific quantitative data on the percentage of edema inhibition and dose-response are not detailed in the available abstract, the qualitative results indicate a significant anti-inflammatory effect in vivo.
Danicopan in Preclinical Animal Models
Preclinical studies on danicopan have primarily focused on its ocular pharmacokinetic profile in rats and rabbits, given its development for geographic atrophy, an advanced form of age-related macular degeneration. These studies have demonstrated that orally administered danicopan achieves high and sustained concentrations in ocular tissues[2][3][4]. While these studies do not directly assess its anti-inflammatory efficacy in a model like the RPA reaction, they provide crucial information on its bioavailability and tissue distribution, which are essential for its therapeutic effect.
Sutimlimab in Preclinical and Clinical Studies
Sutimlimab, a humanized monoclonal antibody, and its murine precursor, TNT003, have been extensively studied. Preclinical development included in vitro assays and studies in cynomolgus monkeys[5]. The majority of the available efficacy data for sutimlimab comes from clinical trials in patients with Cold Agglutinin Disease (CAD), a rare autoimmune hemolytic anemia driven by the classical complement pathway. In these trials, sutimlimab demonstrated rapid and sustained inhibition of hemolysis, leading to significant increases in hemoglobin levels and improvements in patient-reported fatigue[6][7][8][9][10]. While not an animal model of acute inflammation like the RPA reaction, the clinical efficacy in CAD provides strong evidence of its potent and specific inhibition of the classical complement pathway in a disease setting.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key cited studies.
Reverse Passive Arthus (RPA) Reaction in Rats (for this compound)
The RPA reaction is induced to model immune complex-mediated inflammation. The following is a general protocol based on the study by Czermak et al. (2000)[1]:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Sensitization: Animals are passively sensitized by an intravenous injection of an antigen, such as bovine serum albumin (BSA).
-
Induction of Inflammation: Shortly after sensitization, a specific antibody to the antigen (e.g., rabbit anti-BSA) is injected intradermally into the dorsal skin.
-
Treatment: this compound or a vehicle control is administered prior to the induction of the reaction.
-
Assessment: The inflammatory response is quantified by measuring the resulting edema (e.g., by measuring the thickness or weight of the skin lesion) and by histological analysis of the tissue to assess cellular infiltration.
Ocular Pharmacokinetic Studies in Rabbits (for Danicopan)
These studies aim to determine the distribution and concentration of the drug in ocular tissues following systemic administration[2][3][4]:
-
Animal Model: Pigmented Dutch Belted and albino New Zealand White rabbits are used to assess the impact of melanin binding.
-
Drug Administration: Danicopan is administered orally.
-
Sample Collection: At various time points after administration, plasma and ocular tissues (e.g., retina, choroid, vitreous humor) are collected.
-
Analysis: The concentration of danicopan in the collected samples is determined using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Collagen-Induced Arthritis (CIA) in Rats (General Protocol)
While not specifically used for the compounds in this guide based on the available literature, the CIA model is a widely used preclinical model for rheumatoid arthritis, where complement plays a role.
-
Animal Model: Susceptible rat strains like Lewis or Dark Agouti rats are used.
-
Immunization: Arthritis is induced by intradermal injection of an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is often given after a specific period.
-
Treatment: The test compound or vehicle is administered prophylactically or therapeutically.
-
Assessment: Disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling, erythema). Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Complement activation pathways and targets of this compound, Danicopan, and Sutimlimab.
Caption: Experimental workflow for the Reverse Passive Arthus (RPA) Reaction.
Conclusion
This compound demonstrates promise as a dual inhibitor of the classical and alternative complement pathways, with in vivo evidence of efficacy in a rat model of immune complex-mediated inflammation. A direct comparison with other complement modulators like danicopan and sutimlimab is challenging due to the lack of studies in the same animal models. Danicopan shows good ocular tissue penetration, supporting its use in eye diseases. Sutimlimab has proven to be highly effective in a clinically relevant setting of a classical pathway-driven disease. Further preclinical studies of this compound, including dose-response assessments and comparisons in established models of inflammatory diseases, are warranted to fully elucidate its therapeutic potential relative to other complement inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chondrex.com [chondrex.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Long-term sutimlimab improves quality of life for patients with cold agglutinin disease: CARDINAL 2-year follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P1471: SUSTAINED EFFICACY OF SUTIMLIMAB, A COMPLEMENT C1S INHIBITOR, IN PATIENTS WITH COLD AGGLUTININ DISEASE: RESULTS FROM PART B OF THE PHASE 3 CADENZA STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of oxygen radicals and arachidonic acid metabolites in the reverse passive Arthus reaction and carrageenin paw oedema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling and Disposal of Bcx 1470: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the serine protease inhibitor Bcx 1470, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended personal protective equipment.
| Area of Protection | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields | Ensure equipment is tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Protective gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. |
| Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
| Hygiene Measures | General industrial hygiene practice | Avoid contact with skin, eyes and clothing. Wash hands before breaks and immediately after handling the product. |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is essential to minimize risk and ensure the integrity of research.
Handling and Storage
-
Handling: Wear the full complement of personal protective equipment as outlined above. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation in the handling area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperatures are -20°C for 12 months for the solid powder and -80°C for 6 months when in solvent.
Accidental Release Measures
In the event of a spill, it is critical to act swiftly and safely.
-
Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.
-
Containment and Cleaning: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment after cleanup.
Disposal Plan
Proper disposal of this compound and its containers is a critical final step.
-
Product Disposal: The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Protocols: In Vivo Dissolution
For in vivo experiments, this compound methanesulfonate can be prepared using the following protocols. It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. Prepare working solutions fresh on the day of the experiment.[1]
Protocol 1:
-
Prepare a stock solution in DMSO.
-
Sequentially add the following solvents to the stock solution: 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
The final solution should be clear with a solubility of ≥ 2.5 mg/mL.[1]
Protocol 2:
-
Prepare a stock solution in DMSO.
-
Add 90% (20% SBE-β-CD in Saline) to the stock solution.[1]
-
The final solution should be clear with a solubility of ≥ 2.5 mg/mL.[1]
Protocol 3:
-
Prepare a stock solution in DMSO.
-
Add 90% Corn Oil to the stock solution.[1]
-
The final solution should be clear with a solubility of ≥ 2.5 mg/mL.[1]
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
